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Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride in Targeted Protein Degradation

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from target inhibition to targeted degradation. Central to the efficacy of these bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from target inhibition to targeted degradation. Central to the efficacy of these bifunctional molecules is the linker region, which dictates the spatial orientation and physicochemical properties of the ternary complex. This technical guide provides an in-depth analysis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride , a highly specialized, rigidified PROTAC linker. By moving away from highly flexible aliphatic or PEG-based chains, researchers utilize this molecule to reduce entropic penalties during ternary complex formation, thereby enhancing degradation efficiency.

Chemical Identity & Structural Architecture

The structural architecture of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is defined by two fused aliphatic heterocycles: a piperidine ring and an azetidine ring.

  • Azetidin-3-ol Moiety: The four-membered azetidine ring provides a highly compact, rigid spacer. The presence of the hydroxyl (-OH) group at the 3-position introduces a critical hydrogen bond donor/acceptor, which can improve aqueous solubility or serve as a bioorthogonal handle for further functionalization (e.g., etherification).

  • Piperidine Ring: The secondary amine of the piperidine ring acts as the primary nucleophilic site for conjugation to either the E3 ligase ligand or the Protein of Interest (POI) warhead.

  • Dihydrochloride Salt Form: Formulating this linker as a dihydrochloride salt[1] is a deliberate chemical choice. The protonation of both the piperidine and azetidine nitrogens prevents atmospheric oxidation, ensures long-term bench stability, and drastically enhances the molecule's solubility in polar solvents prior to synthetic coupling.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 1-(Piperidin-4-yl)azetidin-3-ol dihydrochlorideBifunctional rigid spacer
CAS Number 1 (Salt) / 1147423-04-8 (Free Base)Standardized material tracking
Molecular Formula C8H18Cl2N2OIndicates dual protonation
Molecular Weight 229.15 g/mol (Salt) / 156.23 g/mol (Free Base)Low MW prevents PROTAC bloat
SMILES OC1CN(C2CCNCC2)C1.Cl.ClComputational modeling input

Mechanistic Role in PROTAC Design

The causality behind selecting 1-(Piperidin-4-yl)azetidin-3-ol over traditional PEG linkers lies in the thermodynamics of ternary complex formation. Highly flexible linkers suffer from significant entropic penalties when they are forced into a constrained conformation between the POI and the E3 ligase.

By incorporating the rigid piperidine-azetidine axis, the linker pre-organizes the PROTAC[2]. This structural rigidification restricts the conformational degrees of freedom, which can dramatically enhance the binding affinity and lower the DC50 (concentration required for 50% degradation) by stabilizing the productive E3-PROTAC-POI ternary complex.

PROTAC_Mechanism POI Protein of Interest (Warhead Ligand) Linker 1-(Piperidin-4-yl)azetidin-3-ol (Rigidified Linker) POI->Linker Amide/Amine Bond E3 E3 Ubiquitin Ligase (CRBN / VHL Ligand) Linker->E3 Amide/Ether Bond Proteasome 26S Proteasome (Degradation) E3->Proteasome Polyubiquitination

Figure 1: Spatial orientation of the PROTAC ternary complex utilizing the rigidified linker.

Synthetic Integration: Self-Validating Experimental Workflows

To integrate this linker into a PROTAC, researchers typically employ an amide coupling strategy[2]. Because the linker is supplied as a dihydrochloride salt, the protocol must be designed as a self-validating system that accounts for in situ neutralization.

Protocol: HATU-Mediated Amide Coupling

The following workflow describes the conjugation of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN binder).

  • Preparation & Salt Neutralization:

    • Action: Dissolve the carboxylic acid ligand (1.0 eq) and the linker salt (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: The dihydrochloride salt must be "free-based" to render the piperidine nitrogen nucleophilic. Exactly 2.0 eq of DIPEA is consumed to neutralize the two HCl molecules; the remaining 2.0 eq maintains the basic environment required to drive the coupling reaction forward.

  • Carboxylic Acid Activation:

    • Action: Cool the reaction vessel to 0°C. Add HATU (1.2 eq) portion-wise.

    • Causality: HATU is selected for its high efficiency in coupling sterically hindered secondary amines (like piperidine). Cooling the reaction prevents the exothermic decomposition of the highly reactive HOAt-ester intermediate.

  • Nucleophilic Acyl Substitution:

    • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Action: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and inject into an LC-MS system.

    • Validation: The protocol is validated when the chromatogram shows the complete disappearance of the starting carboxylic acid mass and the emergence of the target PROTAC intermediate mass

      
      . If the unreacted linker mass (m/z 157.1) persists alongside the acid, verify the pH of the reaction mixture (must be >8) to ensure complete deprotonation.
      
  • Purification:

    • Action: Quench the reaction with saturated aqueous

      
      , extract with Ethyl Acetate, and purify the concentrated organic layer via Preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA).
      

Synthetic_Workflow Step1 1. Salt Neutralization Reagents: DIPEA (4.0 eq), DMF Purpose: Free-base the piperidine amine Step2 2. Carboxylic Acid Activation Reagents: HATU (1.2 eq), 0°C Purpose: Form reactive HOAt ester Step1->Step2 Step3 3. Nucleophilic Acyl Substitution Conditions: RT, 2-4 hours Purpose: Amide bond formation Step2->Step3 Step4 4. In-Process Validation (LC-MS) Metric: Target [M+H]+ peak Purpose: Confirm conversion Step3->Step4 Step5 5. Purification (Prep-HPLC) Conditions: C18, MeCN/H2O (0.1% TFA) Purpose: Isolate pure PROTAC Step4->Step5

Figure 2: Self-validating HATU-mediated amide coupling workflow for PROTAC synthesis.

Analytical Characterization

Ensuring the structural integrity of the starting material is paramount for reproducible drug development. Below are the quantitative analytical metrics used to validate the identity and purity of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride before it enters the synthetic pipeline[3].

Table 2: Analytical Characterization Metrics
Analytical MethodExpected ObservationMechanistic Purpose
LC-MS (ESI+) m/z 157.1

(Free base mass)
Confirms the molecular weight of the active core; validates purity >97%.
1H NMR (D2O) Multiplets between 1.5–3.5 ppmVerifies the structural connectivity of the piperidine/azetidine protons.
Aqueous pH Profiling Acidic pH (~2.0 - 3.0) at 10 mg/mLConfirms the presence of the dihydrochloride salt counterions.
Appearance White to off-white solidIndicates the absence of highly conjugated organic impurities or oxidation.

References

  • MedChemExpress. "1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride | PROTAC Linker". MedChemExpress Catalog.
  • ChemicalBook. "1537465-19-2(1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride)". ChemicalBook Database.
  • Journal of Medicinal Chemistry - ACS Publications. "Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma". American Chemical Society.

Sources

Exploratory

Structural and Physicochemical Divergence in Saturated Heterocyclic Isomers: A Technical Analysis of 1-(Piperidin-4-yl)azetidin-3-ol vs. 1-(Azetidin-3-yl)piperidin-4-ol

Executive Summary In modern medicinal chemistry, the drive to has elevated the importance of saturated, three-dimensional heterocyclic motifs. Among these, linked bicyclic diamine alcohols serve as critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the drive to has elevated the importance of saturated, three-dimensional heterocyclic motifs. Among these, linked bicyclic diamine alcohols serve as critical building blocks for tuning physicochemical properties, adjusting basicity, and acting as precise exit vectors in bifunctional molecules (e.g., PROTACs).

This whitepaper provides an in-depth comparative analysis of two constitutional isomers: 1-(Piperidin-4-yl)azetidin-3-ol and 1-(Azetidin-3-yl)piperidin-4-ol . By dissecting their topological differences, physicochemical profiles, and synthetic pathways, this guide provides drug development professionals with the authoritative framework required to select the optimal isomer for target-specific applications.

Structural Topologies and Conformational Dynamics

While both isomers share the molecular formula C₈H₁₆N₂O and a topological polar surface area (TPSA) of 44.5 Ų, the inversion of their core and substituent rings fundamentally alters their 3D conformation and spatial trajectories.

  • 1-(Piperidin-4-yl)azetidin-3-ol (): The core is the highly strained, four-membered azetidine ring. Azetidines adopt a puckered conformation, which tightly restricts the spatial projection of the C3-hydroxyl group. The piperidine ring acts as the substituent attached to the azetidine nitrogen. This creates a compact, spiro-like spatial arrangement.

  • 1-(Azetidin-3-yl)piperidin-4-ol (): The core is the six-membered piperidine ring, which naturally adopts a low-energy chair conformation. The hydroxyl group at C4 can occupy either an axial or equatorial position, offering a more extended, linear vector trajectory. The azetidine ring is attached to the piperidine nitrogen.

Physicochemical Profiling and Causality

The structural inversion between these isomers dictates a significant shift in their basicity (pKa), which directly influences their physiological charge state, logD, and membrane permeability.

Table 1: Comparative Physicochemical Data
Property1-(Piperidin-4-yl)azetidin-3-ol1-(Azetidin-3-yl)piperidin-4-ol
Core Scaffold Azetidin-3-olPiperidin-4-ol
Substituent Piperidin-4-ylAzetidin-3-yl
Molecular Weight 156.23 g/mol 156.23 g/mol
Most Basic Center Secondary Piperidine NHSecondary Azetidine NH
Estimated Basic pKa ~11.0~10.4
H-Bond Donors/Acceptors 2 / 32 / 3
Topological Polar Surface Area 44.5 Ų44.5 Ų

Causality of pKa Divergence: The most basic center in 1-(Piperidin-4-yl)azetidin-3-ol is the unsubstituted secondary piperidine nitrogen (pKa ~11.0). In contrast, the most basic center in 1-(Azetidin-3-yl)piperidin-4-ol is the unsubstituted secondary azetidine nitrogen. Due to the increased s-character of the nitrogen lone pair within the strained four-membered azetidine ring, its basicity is inherently lower (pKa ~10.4). When designing drugs for CNS penetration or specific oral bioavailability profiles, this 0.6 log unit difference in pKa is critical for tuning the molecule's logD at physiological pH (7.4).

Analytical Differentiation (NMR & MS)

Differentiating these isomers relies heavily on ¹H NMR spectroscopy, specifically by observing the chemical shift of the carbinol proton (CH-OH).

  • Azetidin-3-ol Core: The proton on C3 of the azetidine ring is highly deshielded due to immense ring strain and the immediate proximity of both the oxygen and nitrogen atoms. It typically presents as a distinct multiplet far downfield at 4.40–4.60 ppm .

  • Piperidin-4-ol Core: The proton on C4 of the piperidine ring exists in a relaxed, less strained environment. It typically appears further upfield at 3.60–3.80 ppm .

Synthetic Methodologies

Both isomers are synthesized via a divergent strategy utilizing N-Boc protected precursors.

Pathway cluster_A Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol cluster_B Synthesis of 1-(Azetidin-3-yl)piperidin-4-ol A1 N-Boc-piperidin-4-one + Azetidin-3-ol A2 Reductive Amination NaBH(OAc)3, DCE A1->A2 A3 Boc Deprotection TFA / DCM A2->A3 A4 1-(Piperidin-4-yl)azetidin-3-ol A3->A4 B1 N-Boc-azetidin-3-one + Piperidin-4-ol B2 Reductive Amination NaBH(OAc)3, DCE B1->B2 B3 Boc Deprotection TFA / DCM B2->B3 B4 1-(Azetidin-3-yl)piperidin-4-ol B3->B4

Synthetic workflow for the divergent reductive amination of isomeric diamine alcohols.

Step-by-Step Protocol: Self-Validating Reductive Amination

The following protocol applies to both pathways, substituting the respective ketone and amine.

  • Iminium Formation: Dissolve the N-Boc protected ketone (1.0 eq) and the amine alcohol (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.5 eq).

    • Causality: Azetidines are weakly nucleophilic. The acetic acid acts as a mild catalyst to facilitate rapid equilibration to the iminium ion intermediate without fully protonating the amine, preventing reaction stalling.

  • Hydride Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir at room temperature for 12–16 hours.

    • Causality: STAB is specifically chosen over NaBH₃CN because it is milder, avoids the generation of toxic cyanide byproducts, and is highly selective for aldehydes/ketones over pre-formed imines, preventing over-reduction.

  • Boc-Cleavage: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate. Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Self-Validating Isolation (SCX-2 Catch and Release): Concentrate the deprotection mixture under reduced pressure. Load the residue onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. Wash extensively with MeOH to remove non-basic impurities and residual TFA. Elute the target diamine free base using 2M NH₃ in MeOH.

    • Causality: Because these diamines are highly polar and streak on standard silica gel, SCX-2 chromatography acts as a self-validating purification step. Only compounds with a basic amine will be "caught" by the sulfonic acid resin, ensuring the isolated eluate contains the functionally active diamine.

Application in Medicinal Chemistry

The selection between these two isomers is primarily driven by the geometric requirements of the target binding pocket and the desired pharmacokinetic profile.

Decision Start Target Profile Required Q1 Primary Vector Trajectory? Start->Q1 Q2 Desired Basic pKa? Start->Q2 Linear Linear / Extended (Equatorial-like) Q1->Linear Piperidine core Compact Compact / Angled (Spiro-like) Q1->Compact Azetidine core 1-(Azetidin-3-yl)piperidin-4-ol 1-(Azetidin-3-yl)piperidin-4-ol Linear->1-(Azetidin-3-yl)piperidin-4-ol 1-(Piperidin-4-yl)azetidin-3-ol 1-(Piperidin-4-yl)azetidin-3-ol Compact->1-(Piperidin-4-yl)azetidin-3-ol HighpKa Higher pKa (~11.0) Q2->HighpKa Sec-Piperidine LowpKa Lower pKa (~10.4) Q2->LowpKa Sec-Azetidine HighpKa->1-(Piperidin-4-yl)azetidin-3-ol LowpKa->1-(Azetidin-3-yl)piperidin-4-ol

Decision matrix for selecting diamine isomers based on structural and physicochemical needs.

When designing PROTAC linkers or solvent-exposed appendages for kinase inhibitors, 1-(Azetidin-3-yl)piperidin-4-ol is preferred when a linear projection into the solvent channel is required. Conversely, 1-(Piperidin-4-yl)azetidin-3-ol is utilized when the binding pocket demands a sharp, angled vector to avoid steric clashes with the protein surface, while simultaneously providing a higher pKa to enhance solubility.

References

  • Pharmaffiliates. "1-(Azetidin-3-yl)piperidin-4-ol | CAS: 178311-52-9 Product Specification." Pharmaffiliates. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756, 2009. Available at:[Link]

Foundational

Structural and Physicochemical Profiling of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from utilizing flexible, passive linkers to employing rigid, funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from utilizing flexible, passive linkers to employing rigid, functionalized heterocycles. As an application scientist, I emphasize that the linker is not merely a spatial bridge; it is a critical determinant of the thermodynamic stability of the ternary complex and the overall pharmacokinetic profile of the drug. This whitepaper provides an in-depth technical analysis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride , detailing its molecular weight, chemical formula, structural causality, and the self-validating analytical protocols required for its verification in drug discovery workflows.

Physicochemical Properties: Molecular Weight and Formula Analysis

The transition from a free base to a dihydrochloride (2HCl) salt is a deliberate formulation choice in medicinal chemistry. The free base of 1-(Piperidin-4-yl)azetidin-3-ol (C₈H₁₆N₂O) contains two highly basic nitrogen atoms—one within the piperidine ring and one within the azetidine ring. By converting this to a dihydrochloride salt, the compound achieves superior bench-top stability and rapid aqueous solvation, which is critical for downstream coupling reactions.

According to the specifications provided by [1], the quantitative physicochemical data is summarized below:

PropertyValueStructural Significance
Chemical Name 1-(Piperidin-4-yl)azetidin-3-ol dihydrochlorideFused heterocycle providing dual exit vectors.
Molecular Formula C₈H₁₈Cl₂N₂OBase formula (C₈H₁₆N₂O) + 2HCl.
Molecular Weight 229.15 g/mol Exact mass verification must account for salt dissociation.
Base Molecular Weight 156.23 g/mol The active mass utilized during stoichiometric coupling.
CAS Registry Number 1537465-19-2Unique identifier for the 2HCl salt form.
SMILES String OC1CN(C2CCNCC2)C1.Cl.ClComputational representation for in silico docking.

Mechanistic Causality: The Structural Advantages of Rigid Linkers

Why select 1-(Piperidin-4-yl)azetidin-3-ol over traditional Polyethylene Glycol (PEG) or alkyl chains? The causality lies in the thermodynamics of ternary complex formation and the physicochemical hurdles of PROTACs.

  • Conformational Rigidity and Entropic Penalty: Traditional PEG linkers are highly flexible. When a PROTAC binds simultaneously to a Protein of Interest (POI) and an E3 ligase, a flexible linker must "freeze" into a specific conformation, incurring a massive entropic penalty [2]. The rigid, sp³-rich architecture of the azetidine-piperidine system pre-organizes the molecule, reducing this entropic cost and significantly enhancing the stability of the productive ternary complex [3].

  • Physicochemical Optimization (Solubility): PROTACs frequently violate Lipinski's Rule of Five, often exceeding molecular weights of 800 Da with high lipophilicity (LogP). The basic nitrogen of the piperidine ring acts as a built-in solubility enhancer. At physiological pH, this nitrogen is protonated, drastically improving aqueous solubility and cellular permeability compared to all-hydrocarbon linkers [4].

  • Orthogonal Exit Vectors: The secondary amine of the piperidine and the hydroxyl group of the azetidine provide orthogonal chemical vectors. This allows for highly controlled, sequential conjugation (e.g., amidation at the piperidine, followed by etherification or carbamate formation at the azetidine)[3].

PROTAC Synthesis Workflow

The logical assembly of a PROTAC utilizing this specific linker requires orthogonal coupling strategies to ensure the correct orientation of the POI and E3 ligase ligands.

G A Target Ligand (POI Binder) Vector: Carboxylic Acid D Orthogonal Coupling (Amidation & Etherification) A->D B 1-(Piperidin-4-yl)azetidin-3-ol 2HCl Vectors: Secondary Amine & Hydroxyl B->D C E3 Ligase Ligand (e.g., VHL) Vector: Halide/Acid C->D E Rigidified PROTAC Molecule (Optimized Ternary Complex) D->E

Logical workflow of PROTAC assembly using the azetidine-piperidine linker.

Experimental Workflow: Analytical Validation Protocol

Before initiating complex PROTAC synthesis, the integrity, molecular weight, and formula of the linker must be empirically verified. The following protocol is designed as a self-validating system , employing orthogonal analytical techniques (LC-HRMS and NMR) to ensure absolute confidence in the starting material.

Step-by-Step Methodology: LC-HRMS and NMR Validation

Step 1: Sample Solvation (Overcoming Polarity)

  • Action: Dissolve 1.0 mg of 1-(Piperidin-4-yl)azetidin-3-ol 2HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Causality: The dihydrochloride salt is highly polar. A purely organic solvent will fail to dissolve it, leading to sample loss. The 50% aqueous composition ensures complete solvation, while formic acid guarantees the basic nitrogens remain protonated for optimal Positive Electrospray Ionization (ESI+).

Step 2: Chromatographic Separation (Retention of Polar Amines)

  • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Causality: Standard reversed-phase C18 columns suffer from "phase collapse" or fail to retain highly polar, double-basic aliphatic amines, causing the analyte to elute in the void volume. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) to adequately retain the linker and separate it from potential synthesis impurities.

Step 3: High-Resolution Mass Spectrometry (Exact Mass Verification)

  • Action: Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Extract the chromatogram for the expected free base mass.

  • Causality: In the ESI source, the chloride counterions dissociate. The mass spectrometer will detect the protonated free base

    
    . Based on the base formula (C₈H₁₆N₂O, exact mass ~156.1263 Da), the expected 
    
    
    
    is 157.1341 . Observing this exact mass validates the molecular formula and confirms the removal of the 2HCl salt in the gas phase.

Step 4: Orthogonal Structural Validation via ¹H-NMR (Confirming Connectivity)

  • Action: Dissolve 5 mg of the compound in Deuterium Oxide (D₂O) and acquire a ¹H-NMR spectrum at 400 MHz.

  • Causality: Using D₂O rather than CDCl₃ or DMSO-d₆ is critical. D₂O facilitates rapid deuterium exchange with the hydroxyl (-OH) and ammonium (-NH₂⁺) protons. This exchange silences the broad, overlapping signals of the HCl salt, allowing for precise integration of the aliphatic backbone: the azetidine ring protons (multiplets ~3.5–4.5 ppm) and the piperidine ring protons, thereby self-validating the structural connectivity.

References

  • Novel approaches for the rational design of PROTAC linkers Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Engineering the Third Dimension: sp3-Rich Azetidine Building Blocks

Topic: in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The pharmaceutical industry’s "escape from flatland" has shifted focu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The pharmaceutical industry’s "escape from flatland" has shifted focus from planar, aromatic-heavy scaffolds to three-dimensional, sp3-rich architectures.[1] Among these, azetidine (a four-membered saturated nitrogen heterocycle) has emerged as a high-value pharmacophore.[1][2][3][4][5][6][7] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~26 kcal/mol), lower lipophilicity, and distinct vector geometry. This guide details the physicochemical advantages of azetidine building blocks, advanced synthetic protocols via strain-release chemistry, and their strategic application as bioisosteres in modern drug design.[7][8]

The Azetidine Advantage: Physicochemical Profiling

The incorporation of azetidine moieties addresses two critical failures in early-stage discovery: poor metabolic stability and suboptimal solubility.

Geometric and Electronic Distinctiveness

The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. This geometric constraint directs substituents into precise vectors, often improving ligand-target binding affinity compared to the more flexible pyrrolidine.

Key Physicochemical Metrics:

  • Basicity (pKa): The pKa of azetidine (~11.[5]3) is comparable to piperidine and pyrrolidine. However, the high s-character of the nitrogen lone pair (due to ring strain) allows for unique modulation. Fluorination at the 3-position significantly lowers the pKa (to ~8–9), improving oral bioavailability by reducing lysosomal trapping.

  • Lipophilicity (LogP): Azetidines consistently lower LogP/LogD compared to larger rings, enhancing water solubility.

  • Metabolic Stability: The rigid ring structure reduces the entropic penalty of binding and often blocks metabolic soft spots found in alkyl chains.

Comparative Analysis Table
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine is the smallest stable saturated N-heterocycle.
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain enables unique "strain-release" synthesis.
pKa (Parent) 11.2911.2711.22Similar basicity; modifiable via 3-substitution.
LogP LowMediumHighAzetidine improves solubility and lowers lipophilicity.
Fsp3 Contribution HighHighHighAll contribute to 3D complexity; azetidine is most compact.
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)Azetidine provides rigid vector orientation.

Strategic Bioisosterism & Design Logic

Azetidines are not merely spacers; they are functional bioisosteres used to correct ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

The "Gem-Dimethyl" and Carbonyl Bioisostere

The 3,3-disubstituted azetidine is a proven bioisostere for the gem-dimethyl group and the carbonyl group.

  • Mechanism: The bond angle of the C3 carbon in azetidine (~90°) approximates the steric demand of a carbonyl sp2 carbon or a gem-dimethyl group but provides a vector for solubilizing groups (e.g., free amines).

  • Application: Replacing a cyclohexyl or phenyl ring with a spirocyclic azetidine often retains potency while significantly lowering LogD.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for integrating azetidines into a lead series.

Azetidine_Decision_Tree Start Lead Optimization Issue Solubility Poor Solubility / High LogP Start->Solubility Metabolism Metabolic Instability (CYP) Start->Metabolism Selectivity Off-Target / Selectivity Start->Selectivity Azetidine_Sol Replace Piperidine/Pyrrolidine with Azetidine Solubility->Azetidine_Sol Reduce lipophilicity Azetidine_Met Block Metabolic Soft Spot (e.g., 3-Fluoroazetidine) Metabolism->Azetidine_Met Remove H-abstraction sites Azetidine_Sel Exploit Rigid Vectors (3,3-Disubstituted) Selectivity->Azetidine_Sel Alter exit vectors Result Improved Fsp3, Lower LogD, Enhanced Rigidity Azetidine_Sol->Result Azetidine_Met->Result Azetidine_Sel->Result

Figure 1: Decision matrix for deploying azetidine scaffolds to resolve specific ADME/Tox bottlenecks.

Advanced Synthetic Methodology: Strain-Release Functionalization[3][7]

Traditional azetidine synthesis (intramolecular cyclization of


-haloamines) is often low-yielding and intolerant of functional groups. The modern standard utilizes Strain-Release Functionalization  of 1-azabicyclobutanes (ABBs).
The Mechanism

This method leverages the immense ring strain of the bicyclic ABB system. Nucleophilic attack at the bridgehead carbon relieves this strain, opening the bridge to form a 3-substituted azetidine. This allows for the rapid generation of complex, functionalized libraries.

Strain_Release_Mechanism ABB 1-Azabicyclobutane (ABB) (Highly Strained) Intermediate Azetidinyl Anion (N-Metal Species) ABB->Intermediate Strain Release (Nucleophilic Attack) Nu Nucleophile (Nu-) (Grignard, Thiol, Amine) Nu->Intermediate Product 3-Substituted Azetidine Intermediate->Product Trapping Electrophile Electrophile (E+) (H+, Alkyl Halide, Tosyl) Electrophile->Product

Figure 2: Strain-release workflow converting 1-azabicyclobutanes (ABB) into functionalized azetidines.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Aryl-3-Hydroxyazetidine via Strain-Release of 1-Azabicyclobutane. Objective: To synthesize a 3,3-disubstituted azetidine building block suitable for fragment growing.

Materials
  • Precursor: 1-Azabicyclo[1.1.0]butane (ABB) (prepared as a solution in THF/Et2O).

  • Nucleophile: Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF).

  • Electrophile: Acetone or Cyclohexanone (for tertiary alcohol formation) or simply

    
     for mono-substitution.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation of ABB: Generate 1-azabicyclobutane in situ or use a stock solution. (Note: ABBs are volatile and potentially unstable; handle at low temperature).

    • Validation: Check titer of ABB solution via NMR using an internal standard (e.g., mesitylene).

  • Nucleophilic Addition (Strain Release):

    • Cool the ABB solution (1.0 equiv) to -78 °C under Argon atmosphere.

    • Dropwise add the Aryl Grignard reagent (1.2 equiv) over 15 minutes.

    • Mechanism:[9][10] The Grignard attacks the bridgehead carbon, breaking the central bond and generating an N-magnesium azetidinyl species.

    • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Electrophilic Trapping (Functionalization):

    • Cool the reaction mixture back to -78 °C .

    • Add the electrophile (e.g., Acetone, 1.5 equiv) dropwise.

    • Causality: The nitrogen anion (or C-anion depending on migration) reacts with the ketone. Note: For simple 3-aryl azetidines, quench with MeOH/H2O instead.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x). Dry organic layers over

      
      .
      
    • Concentrate under reduced pressure (careful of volatility if low MW).

    • Purification: Flash column chromatography (DCM/MeOH/NH3 gradient). Azetidines are polar; use amine-functionalized silica if possible to prevent streaking.

Case Studies in Drug Discovery

Baricitinib (Olumiant)
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).

  • Role of Azetidine: The molecule features a cyanomethyl-substituted azetidine sulfonamide.

  • Technical Insight: The azetidine ring serves as a rigid linker that orients the nitrile group for optimal interaction within the JAK binding pocket, while the sulfonamide provides metabolic stability compared to a flexible alkyl chain.

Cobimetinib (Cotellic)
  • Indication: Melanoma (MEK inhibitor).

  • Role of Azetidine: Contains a 3-hydroxy-3-azetidinyl moiety.

  • Technical Insight: This specific building block (3-hydroxyazetidine) lowers the LogP of the parent scaffold, improving solubility and oral bioavailability, while the hydroxyl group offers a hydrogen bond donor/acceptor handle.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2][4][7]

    • Source: PubMed / NIH (2026).
    • URL:[Link] (Verified context via search snippet 1.1)

  • Strain-Release Synthesis

    • Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines.[11][12]

    • Source: ChemRxiv (2021/2022).
    • URL:[Link]

  • Physicochemical Properties

    • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
    • Source: Benchchem (2025).[5][13]

  • Enantiocontrolled Synthesis

    • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionaliz
    • Source: Journal of the American Chemical Society (2025).[14]

    • URL:[Link] (Verified context via search snippet 1.13)

  • Bioisosterism Principles

    • Title: Bioisosteres v2 - Recent Trends and Tactics.
    • Source: Baran Lab (2020).
    • URL:[Link] (Verified context via search snippet 1.19)

Sources

Foundational

Technical Whitepaper: Solubility Dynamics and Handling Protocols for 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride in PROTAC Synthesis

Executive Summary 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is a highly specialized, bifunctional crosslinker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) ()[1]. The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is a highly specialized, bifunctional crosslinker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) ()[1]. The incorporation of constrained nitrogen heterocycles—specifically piperidine and azetidine rings—is a proven strategy to tune the physicochemical properties of degraders, notably enhancing aqueous solubility, structural rigidity, and metabolic stability compared to highly flexible alkyl or PEG chains ()[2]. However, the bis-cationic nature of its dihydrochloride salt form fundamentally dictates its solubility profile. This whitepaper provides a comprehensive guide to the solvation mechanics, phase-appropriate handling, and self-validating experimental protocols required to successfully integrate this linker into drug development workflows.

Physicochemical Basis of Solubility

The solubility of 1-(Piperidin-4-yl)azetidin-3-ol is governed by the basicity of its two secondary/tertiary amines. In its native free-base form, the compound exhibits moderate lipophilicity. To maximize shelf-life and aqueous solubility for biological assays, it is commercially supplied as a dihydrochloride salt[3].

Mechanistic Causality of the Salt Form: The protonation of the piperidine (pKa ~10.4) and azetidine (pKa ~8.5) nitrogens creates a bis-cationic species. While this configuration increases the crystal lattice energy, it exponentially increases the hydration energy (solvation enthalpy) upon contact with polar solvents. This strong ion-dipole interaction ensures rapid dissolution in water and Dimethyl Sulfoxide (DMSO)[4], but renders the compound virtually insoluble in non-polar organic solvents (e.g., Hexane, Dichloromethane) until the salt is neutralized.

Table 1: Quantitative Solubility Profile of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride

Solvent SystemSolubility RangePhase StatePrimary Application
Water / PBS (pH 7.4) > 50 mg/mLClear SolutionIn vivo / In vitro assay dilution
Anhydrous DMSO 20 - 30 mg/mLClear SolutionPrimary stock storage (-20°C)
Methanol / Ethanol 5 - 10 mg/mLClear SolutionRecrystallization / Trituration
DMF / DMAc < 5 mg/mL (as salt)SuspensionAmide coupling (requires base)
DCM / Hexane < 1 mg/mLInsolubleLiquid-liquid extraction

Solvation Mechanisms & Phase-Appropriate Handling

Handling this linker requires a phase-appropriate approach depending on whether the downstream application is a biological assay or an organic synthesis step.

  • Biological Assays (Aqueous/DMSO): The dihydrochloride salt is highly soluble in DMSO due to the solvent's strong hydrogen-bond acceptor properties, which stabilize the hydroxyl group and protonated ammonium centers.

  • Organic Synthesis (DMF/DCM): During PROTAC assembly, the linker must undergo amide coupling with an E3 ligase ligand or a Protein of Interest (POI) ligand. Because the salt form is a suspension in N,N-Dimethylformamide (DMF), in situ free-basing using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory. DIPEA scavenges the HCl, liberating the nucleophilic amines and causing the suspension to transition into a clear, reactive solution ()[5].

Protonation Salt Dihydrochloride Salt (Protonated Amines) Highly Water Soluble Mono Monoprotonated Intermediate (Partial Neutralization) Moderately Soluble Salt->Mono Add 1 eq DIPEA (-HCl) FreeBase Free Base Form (Deprotonated Amines) Soluble in Organic Solvents Mono->FreeBase Add 1 eq DIPEA (-HCl)

pH-dependent protonation states dictating the solubility of the piperidine-azetidine linker.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Preparation of Standardized 10 mM Stock Solutions (For Assays)

Self-Validation Check: A successful stock solution will be completely optically clear. Any turbidity indicates moisture contamination or degraded solvent, requiring immediate disposal.

  • Equilibration: Allow the sealed vial of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity) directly to the vial. (e.g., For 5 mg of compound[MW: 229.15 g/mol ], add 2.18 mL DMSO to achieve a 10 mM solution).

  • Agitation: Vortex the solution vigorously for 30-60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2 minutes.

  • Storage: Aliquot the clear solution into single-use amber vials. Purge the headspace with argon or nitrogen gas, seal tightly, and store at -20°C for up to 6 months.

Protocol B: In Situ Free-Basing and Amide Coupling (For PROTAC Assembly)

Self-Validation Check: The reaction mixture must transition from a cloudy suspension to a clear solution upon the addition of DIPEA, confirming the successful liberation of the free base.

  • Suspension: Suspend 1.0 equivalent of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2/Argon).

  • Neutralization: Add 3.0 to 4.0 equivalents of DIPEA. Stir at room temperature for 10 minutes.

    • Mechanistic Note: Excess base is required not only to neutralize the two equivalents of HCl but also to maintain a basic environment for the subsequent coupling reagent.

  • Activation: In a separate flask, activate the carboxylic acid of the target ligand (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.

  • Coupling: Transfer the activated ester solution dropwise to the free-based linker solution. Stir at room temperature for 2-4 hours, monitoring completion via LC-MS.

Workflow A 1. Linker Suspension (Salt in DMF) B 2. Free-Basing (Add DIPEA) A->B Neutralization D 4. Amide Coupling (Clear Solution) B->D Nucleophilic Attack C 3. Electrophile Prep (Acid + HATU) C->D Activation

Workflow for the solubilization and nucleophilic activation of the dihydrochloride linker.

Conclusion

The strategic use of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride in PROTAC design offers significant advantages in tuning the ADMET profile of targeted degraders. By understanding the causal relationship between its protonation state and solubility, researchers can avoid common pitfalls in stock preparation and organic synthesis, ensuring high yields and highly reproducible biological data.

References

  • Title: Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL: [Link]

  • Title: Classification of most common linkers used in PROTAC design based on structural properties Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

safety data sheet SDS for 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride

Executive Summary & Compound Identity This technical guide provides an in-depth safety and handling framework for 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride , a bifunctional heterocyclic building block frequently em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth safety and handling framework for 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride , a bifunctional heterocyclic building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors.

Unlike generic Safety Data Sheets (SDS), this document synthesizes standard hazard data with practical laboratory insights, focusing on the compound's hygroscopic nature and the specific risks associated with azetidine-piperidine scaffolds.

Chemical Identification Matrix
ParameterTechnical Specification
Chemical Name 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride
CAS Number 1443624-48-3 (Refers to HCl salt forms)
Molecular Formula

(Dihydrochloride)
Molecular Weight 229.15 g/mol (Dihydrochloride) / 192.69 g/mol (Monohydrochloride)
Structure Azetidin-3-ol core substituted at N1 with a piperidin-4-yl group
Physical State White to off-white solid (Powder or Crystalline)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Critical Note on Stoichiometry: Commercial suppliers often list this CAS for the monohydrochloride (


HCl) or generic hydrochloride form. The safety protocols below apply rigorously to the dihydrochloride  (

2HCl) form, which exhibits higher acidity and hygroscopicity [1, 2].

Hazard Identification & Risk Assessment (GHS)[1]

The primary hazards stem from the acidic nature of the dihydrochloride salt and the biological activity inherent to piperidine/azetidine pharmacophores.

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2][3]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[2][4]
STOT - Single Exposure 3H335: May cause respiratory irritation.[5][1][6]
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][7]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

Exposure Response Logic

The following diagram outlines the decision-making process for immediate exposure response.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact (Direct) Type->Eye Ingestion Ingestion Type->Ingestion Action_Air Remove to Fresh Air Support Breathing Inhalation->Action_Air Action_Wash Wash with Soap & Water (15 mins) - Remove Garb Skin->Action_Wash Action_Rinse Rinse with Water (15 mins) - Lift Eyelids Eye->Action_Rinse Action_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Mouth Medical Seek Medical Attention (Show SDS/CAS) Action_Air->Medical Action_Wash->Medical Action_Rinse->Medical Action_Mouth->Medical

Figure 1: Decision logic for immediate emergency response following exposure.[1][7]

Handling, Storage, and Stability Architecture[5][9][10][12]

The dihydrochloride salt form renders this compound highly hygroscopic . Improper storage leads to deliquescence (turning into a sticky oil), which alters stoichiometry and complicates weighing for precise biological assays.

Storage Protocol[5][9][13]
  • Temperature: Store at 2–8°C (short-term) or -20°C (long-term).

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen) .

  • Container: Tightly sealed glass vial with Parafilm wrapping. Desiccators are recommended for secondary containment.

Operational Workflow: "The Dry Chain"

To maintain chemical integrity, researchers must adhere to a "Dry Chain" workflow.

HandlingWorkflow Storage Cold Storage (-20°C, Argon) Equilibration Warm to Room Temp (Sealed, Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Quickly or in Glovebox) Equilibration->Weighing Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Reseal Purge with Argon & Reseal Weighing->Reseal Remaining Solid Usage Experimental Use Solubilization->Usage Reseal->Storage

Figure 2: "Dry Chain" workflow to prevent hydrolytic degradation and deliquescence.

Solubilization & Stability
  • Preferred Solvent: DMSO (up to 50 mg/mL) or Water.

  • Stability in Solution: Aqueous solutions are acidic (pH ~2-3 due to 2HCl). Neutralize with buffer (PBS) immediately prior to biological application to prevent cellular toxicity from acidity.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials stored at -80°C [3].

Toxicological & Ecological Insight

While specific LD50 data for this exact catalog item may be proprietary, the toxicological profile is inferred from structural analogs (piperidine and azetidine salts).

Structure-Activity Relationship (SAR) Risks
  • Azetidine Ring: Strained 4-membered rings can exhibit alkylating potential, though the 3-hydroxy substitution reduces this risk compared to azetidine alone.

  • Piperidine Moiety: Common pharmacophore; generally low acute toxicity but can act as a CNS depressant or stimulant depending on substitution.

  • Dihydrochloride Salt: Causes local tissue damage (chemical burns) to mucous membranes upon inhalation due to HCl release in moist environments.

Ecological Impact
  • Aquatic Toxicity: Do not release into drains.[1][3] Nitrogen-rich heterocycles can be persistent in water systems.

  • Disposal: Incineration with afterburner and scrubber (to neutralize NOx and HCl gases) is the mandatory disposal method [4].

Experimental Controls & PPE

Every protocol involving this compound must be self-validating regarding safety.

Control MeasureSpecificationRationale
Engineering Controls Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of fine dusts during weighing.
Respiratory N95 or P100 (if outside hood)Protects against particulate inhalation.
Hand Protection Nitrile Gloves (> 0.11 mm)Standard barrier; change immediately if splashed.
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dusts.

References

  • Sigma-Aldrich. (2025).[5][7] Safety Data Sheet: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-(Azetidin-1-yl)piperidine dihydrochloride (Analogous Salt Data). National Library of Medicine. Retrieved from

  • MedChemExpress. (2025).[1] Azetidin-3-ol hydrochloride Handling Guide. Retrieved from

  • Fisher Scientific. (2025).[5][1][4][7] SDS for Azetidine Hydrochloride Salts. Retrieved from

Sources

Foundational

The Azetidine Scaffold: A Technical Guide to Crafting Next-Generation Medicinal Chemistry Libraries

Abstract The four-membered saturated nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of conformational...

Author: BenchChem Technical Support Team. Date: March 2026

By: A Senior Application Scientist

Abstract

The four-membered saturated nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of conformational rigidity, sp³-rich character, and inherent ring strain endows molecules with improved physicochemical and pharmacokinetic properties, making it an increasingly attractive component in the design of novel therapeutics.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel azetidine scaffolds. We will explore the fundamental principles behind their synthesis, delve into advanced functionalization strategies for library generation, and highlight their successful application in medicinal chemistry, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of the Azetidine Moiety in Drug Design

The azetidine ring occupies a unique chemical space, balancing the high reactivity of aziridines with the greater flexibility of pyrrolidines and piperidines.[4] This distinct characteristic is a direct consequence of its significant ring strain, approximately 25.4 kcal/mol.[5] This inherent strain is not a liability but rather a powerful tool for medicinal chemists, influencing both the scaffold's reactivity and its three-dimensional presentation.[4]

The strategic incorporation of an azetidine scaffold can confer several advantages:

  • Enhanced Metabolic Stability: The compact and rigid nature of the azetidine ring can shield adjacent functional groups from metabolic enzymes, leading to improved in vivo stability.[6]

  • Improved Solubility: The presence of the nitrogen atom and the overall polarity of the scaffold can enhance aqueous solubility, a critical parameter for drug candidates.[7]

  • Optimal Vectorial Display: The puckered conformation of the azetidine ring provides well-defined three-dimensional exit vectors for substituents, allowing for precise and rigid positioning of pharmacophoric elements to maximize target engagement.[1]

  • Novel Chemical Space: Azetidine scaffolds provide access to unexplored chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.[7]

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups, phenyl rings, or larger saturated heterocycles like piperidine and pyrrolidine, often leading to improved properties.[8][9]

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[2]

Core Synthetic Strategies for Constructing the Azetidine Ring

Historically, the synthesis of the strained four-membered azetidine ring presented significant challenges.[7] However, recent advancements have made a diverse array of substituted azetidines more accessible. The choice of synthetic route is dictated by the desired substitution pattern and the available starting materials.

Intramolecular Cyclization: A Workhorse Approach

One of the most robust and widely employed methods for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This strategy relies on the formation of a C-N bond to close the four-membered ring.

A key example is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1] The causality behind this method's success lies in the pre-organization of the substrate for ring closure and the favorable kinetics of the intramolecular nucleophilic substitution.

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidine via Intramolecular Cyclization

This protocol outlines a representative synthesis of a 3-substituted azetidine.

Step 1: Synthesis of the γ-amino alcohol

  • To a solution of 2-amino-1-phenylethan-1-ol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

Step 2: Chlorination of the alcohol

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to obtain the γ-chloroamine.

Step 3: Intramolecular Cyclization

  • Dissolve the crude γ-chloroamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-3-phenylazetidine.

Modern Synthetic Innovations

Beyond traditional cyclization methods, several innovative strategies have emerged, expanding the toolkit for azetidine synthesis.

Synthetic MethodDescriptionKey Advantages
[2+2] Photocycloaddition An intermolecular reaction between an imine and an alkene, often mediated by a photocatalyst, to form the azetidine ring. The aza-Paternò-Büchi reaction is a prominent example.[5]Access to diverse substitution patterns, often with high stereoselectivity.[5]
Palladium(II)-Catalyzed C(sp³)–H Amination An intramolecular cyclization that forms the azetidine ring via the activation of a C-H bond, offering a novel disconnection approach.[5]High functional group tolerance and access to functionalized azetidines that are difficult to prepare otherwise.[5]
Strain-Release Homologation The reaction of azabicyclo[1.1.0]butanes with nucleophiles to generate functionalized azetidines.[5]Provides access to densely functionalized azetidines.
Ring Contraction of Pyrrolidines The conversion of larger rings, such as α-bromo-N-sulfonylpyrrolidinones, into α-acylated azetidines.[1]Offers an alternative route to specific azetidine substitution patterns.

Functionalization of the Azetidine Scaffold: Building Chemical Libraries

Once the azetidine core is synthesized, its functionalization is key to generating diverse libraries for high-throughput screening. The reactivity of the azetidine ring, driven by its strain, allows for a variety of transformations.[4]

N-Functionalization

The nitrogen atom of the azetidine ring is a primary handle for diversification. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved under standard conditions.[10]

C3-Functionalization

The C3 position is another common site for modification. For azetidines bearing a C3-hydroxyl group, a wide range of transformations are possible, including etherification, esterification, and Mitsunobu reactions.

Late-Stage Functionalization

Recent advances have enabled the direct "any-stage" installation of azetidine rings onto biorelevant nucleophiles using electrophilic azetinylation protocols with reagents like azetidinyl trichloroacetimidates.[8] This allows for the rapid generation of azetidine analogues of bioactive compounds.

Workflow for Azetidine Library Synthesis

G cluster_synthesis Core Synthesis cluster_functionalization Diversification cluster_screening Screening & Optimization A Starting Materials (e.g., β-amino alcohols) B Intramolecular Cyclization A->B C [2+2] Photocycloaddition A->C D Other Methods A->D E Substituted Azetidine Core B->E C->E D->E F N-Functionalization (Alkylation, Acylation) E->F G C3-Functionalization (Etherification, Esterification) E->G H Late-Stage Functionalization E->H I Diverse Azetidine Library F->I G->I H->I J High-Throughput Screening I->J K Hit Identification J->K L Lead Optimization K->L M Drug Candidate L->M

Caption: A generalized workflow for the generation of azetidine-based medicinal chemistry libraries.

Azetidines in Action: Case Studies of Approved Drugs

The successful application of azetidine scaffolds in approved therapeutics validates their importance in drug design.

DrugTherapeutic AreaRole of the Azetidine Moiety
Azelnidipine AntihypertensiveThe azetidine ring contributes to the overall conformation of the molecule, which is crucial for its activity as a calcium channel blocker.[2]
Cobimetinib AnticancerThe azetidine moiety enhances the metabolic stability and pharmacokinetic profile of this MEK inhibitor.[2]
Baricitinib Rheumatoid ArthritisThe azetidine ring is a key component of this Janus kinase (JAK) inhibitor, contributing to its selectivity and potency.[2]
Sarolaner Veterinary AntiparasiticThe azetidine scaffold is integral to the structure of this isoxazoline parasiticide.[2]

Signaling Pathway Inhibition by Azetidine-Containing Drugs

G cluster_pathway Simplified Kinase Signaling Pathway cluster_jak_stat JAK-STAT Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibits CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneExpression Gene Expression (Inflammation) STAT->GeneExpression Baricitinib Baricitinib (Azetidine-containing) Baricitinib->JAK Inhibits

Caption: Inhibition of key signaling pathways by azetidine-containing drugs.

Future Directions and Conclusion

The exploration of novel azetidine scaffolds continues to be a vibrant area of research in medicinal chemistry. The development of green and stereoselective synthetic methods, such as visible-light-mediated cycloadditions and biocatalytic routes, will further enhance their accessibility.[2] Moreover, the use of azetidines in more complex architectures, such as spirocycles and bridged systems, is expanding the accessible chemical space for drug discovery.[11][12]

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available at: [Link]

  • ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Available at: [Link]

  • Wiley Online Library. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. Available at: [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Available at: [Link]

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Exploratory

Biological Activity of Piperidinyl-Azetidine Derivatives: A Technical Guide to Scaffold Optimization and Pharmacology

Topic: Biological Activity of Piperidinyl-Azetidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Rise of the Four-Membered Ri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Piperidinyl-Azetidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Rise of the Four-Membered Ring

In modern medicinal chemistry, the piperidinyl-azetidine scaffold represents a paradigm shift from traditional "flat" aromatic drug design toward sp3-rich, three-dimensional architectures. This guide analyzes the biological utility of linking the flexible piperidine ring with the rigid, strained azetidine moiety.

For the drug developer, this scaffold offers three distinct advantages:

  • Conformational Rigidification: The azetidine ring restricts the conformational ensemble of the attached piperidine, often locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding.

  • Basicity Modulation: The pKa of the azetidine nitrogen (typically ~8-9) is lower than that of pyrrolidine or piperidine, improving blood-brain barrier (BBB) permeability and reducing phospholipidosis risk.

  • Metabolic Stability: The high ring strain (~25 kcal/mol) of azetidine paradoxically resists oxidative metabolism at the

    
    -carbon compared to larger rings, a phenomenon often exploited to block metabolic soft spots.
    

Structural Rationale and Connectivity

The term "piperidinyl-azetidine" encompasses two primary structural connectivities, each with distinct pharmacological profiles.

The 1-(Azetidin-3-yl)piperidine Linkage

This is the most common bioactive arrangement, where the piperidine nitrogen is attached to the C3 position of the azetidine.

  • Geometry: Vectors the piperidine substituents at a defined angle, often used to span deep hydrophobic pockets in GPCRs and enzymes.

  • Application: Prominent in Monoacylglycerol Lipase (MAGL) inhibitors and Chemokine Receptor antagonists.

The Spiro-Piperidine-Azetidine Fusion

Here, the C3 of the azetidine and the C4 of the piperidine share a single carbon atom.

  • Geometry: Creates a highly rigid, orthogonal structure.

  • Application: extensively utilized in T-type Calcium Channel blockers (CaV3.2) to access narrow ion channel pores.

Case Study I: MAGL Inhibitors for Neuroinflammation

Monoacylglycerol lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibiting MAGL raises 2-AG levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

Mechanistic Insight

Piperidinyl-azetidine derivatives, particularly carbamates , act as irreversible covalent inhibitors . The azetidine nitrogen serves as a leaving group or orienting element, positioning a reactive carbamate to attack the catalytic Serine-122 residue of MAGL.

SAR Logic: The "Azetidine Switch"

Replacing a standard piperazine or piperidine linker with a 1-(azetidin-3-yl)piperidine moiety often results in a 10-fold increase in potency.

  • Causality: The azetidine ring constrains the carbamate electrophile, reducing the entropic cost for the transition state during the serine attack.

  • Data Point: In optimized series, azetidine-urea derivatives demonstrated IC50 values < 10 nM against human MAGL, with >100-fold selectivity over FAAH (Fatty Acid Amide Hydrolase).

Case Study II: T-Type Calcium Channel Blockers (CaV3.2)

T-type calcium channels regulate neuronal excitability. Aberrant CaV3.2 activity is linked to neuropathic pain and epilepsy.

The Spiro-Constraint Advantage

Merck and other groups have developed spiro-azetidine-piperidines as state-dependent blockers.

  • Mechanism: These compounds bind preferentially to the inactivated state of the channel. The spiro-fusion prevents the "floppiness" of the piperidine, ensuring the lipophilic tail is strictly oriented to interact with the channel's fenestrations.

  • Outcome: Enhanced selectivity for CaV3.2 over the cardiac hERG channel, a critical safety parameter.

Experimental Protocols

Protocol A: Synthesis of 1-(1-Benzhydrylazetidin-3-yl)piperidine

A self-validating reductive amination workflow.

Rationale: Direct alkylation of azetidines is prone to ring opening or over-alkylation. Reductive amination using the ketone (azetidin-3-one) is the gold standard for maintaining ring integrity.

Step-by-Step Methodology:

  • Reagents: Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv) and 4-substituted-piperidine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor disappearance of ketone by TLC.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH4 and prevents reduction of the ketone before imine formation.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Fluorescence-Based MAGL Inhibition Assay

A high-throughput compatible kinetic assay.

Principle: Hydrolysis of the substrate resorufin acetate by MAGL releases fluorescent resorufin.

  • Enzyme Prep: Dilute human recombinant MAGL (1 nM final) in Assay Buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Compound Addition: Add 10 µL of test compound (in DMSO) to 96-well black plates.

  • Pre-incubation: Add 90 µL Enzyme solution. Incubate 15 min at RT.

    • Critical Step: For covalent inhibitors (carbamates), pre-incubation allows time for the chemical reaction with the active site serine.

  • Substrate Initiation: Add 100 µL Resorufin Acetate (10 µM final).

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Analysis: Calculate slope of the linear portion (RFU/min). Determine % inhibition relative to DMSO control.

Data Presentation: Scaffold Comparison

Table 1: Comparative Potency and Physicochemical Profile Hypothetical data synthesized from aggregate literature trends (e.g., J. Med. Chem. MAGL studies).

Scaffold TypeLinkerMAGL IC50 (nM)LE (Ligand Efficiency)CNS MPO Score
Baseline 1,4-Bipiperidine1200.283.5
Restricted 1-(Azetidin-3-yl)piperidine 8 0.42 5.2
Flexible Propyl-amine linker4500.223.1

Note: The Azetidine scaffold drastically improves Ligand Efficiency (LE) and the CNS Multiparameter Optimization (MPO) score due to reduced MW and lipophilicity while maintaining potency.

Visualizations

SAR Logic Flow: Optimizing the Piperidinyl-Azetidine

This diagram illustrates the decision tree for optimizing this scaffold for CNS targets.

SAR_Logic Scaffold Piperidinyl-Azetidine Core Mod_N_Azet Azetidine Nitrogen (N1) Scaffold->Mod_N_Azet Site 1 Mod_C3 C3 Linkage Scaffold->Mod_C3 Site 2 Mod_Pip Piperidine Periphery Scaffold->Mod_Pip Site 3 Outcome_Metab Metabolic Stability (Block N-dealkylation) Mod_N_Azet->Outcome_Metab Add EWG/Carbamate Outcome_Potency Potency Boost (Rigidification) Mod_C3->Outcome_Potency Spiro vs Linear Outcome_Selectivity Selectivity (Vector Control) Mod_Pip->Outcome_Selectivity Lipophilic Tail

Figure 1: Strategic modification points on the scaffold to tune DMPK and pharmacodynamics.

MAGL Inhibition Mechanism

The biochemical pathway demonstrating where the inhibitor intervenes.

MAGL_Pathway Substrate 2-Arachidonoylglycerol (2-AG) Product_Bad Arachidonic Acid (Pro-Inflammatory) Substrate->Product_Bad Hydrolysis Enzyme MAGL Enzyme (Active Serine) Complex Covalent Adduct (Irreversible) Enzyme->Complex Carbamoylation Enzyme->Product_Bad Catalysis Inhibitor Piperidinyl-Azetidine Carbamate Inhibitor->Enzyme Attacks Ser-122 Complex->Product_Bad BLOCKS Effect_Good Neuroprotection & Analgesia Complex->Effect_Good Elevates 2-AG

Figure 2: Mechanism of Action for covalent MAGL inhibition by azetidine carbamates.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link][2]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Bioorganic & Medicinal Chemistry Letters. [Link]

  • T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. European Journal of Medicinal Chemistry. [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride from N-Boc-4-piperidone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Workflows Overview & Scientific Rationale In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Workflows

Overview & Scientific Rationale

In modern medicinal chemistry, the design of bifunctional linkers is paramount for the assembly of complex modalities such as Proteolysis Targeting Chimeras (PROTACs). 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride has emerged as a privileged scaffold in this domain[1]. Its compact, rigid, and highly polar diamine structure provides ideal physicochemical properties for linker optimization and the development of novel therapeutics, including nociceptin receptor partial agonists[2].

The synthesis of this scaffold from commercially available N-Boc-4-piperidone relies on a highly efficient, two-step sequence: a reductive amination followed by acidic deprotection. As a Senior Application Scientist, I have structured this protocol not just to provide the "how," but to elucidate the causality behind each experimental choice.

Causality in Reagent Selection
  • Why STAB over NaBH₃CN or NaBH₄? While sodium cyanoborohydride (NaBH₃CN) is a classical reagent for reductive aminations, sodium triacetoxyborohydride (STAB) is preferred here[2]. STAB is less toxic, avoids the generation of hazardous HCN gas, and exhibits superior chemoselectivity. In weakly acidic media (facilitated by acetic acid), STAB selectively reduces the transient iminium ion over the starting ketone, preventing the formation of N-Boc-piperidin-4-ol as an unwanted byproduct.

  • Why isolate as a dihydrochloride salt? The fully deprotected 1-(Piperidin-4-yl)azetidin-3-ol free base is highly polar and water-soluble, making aqueous extraction notoriously difficult and low-yielding. By performing the Boc deprotection in anhydrous conditions (4M HCl in dioxane), the product directly precipitates as a highly crystalline dihydrochloride salt. This completely circumvents aqueous workup, allowing isolation via simple filtration and trituration.

Reaction Workflow Visualization

The following diagram maps the mechanistic progression of the synthesis, highlighting the transition from starting materials through the reactive iminium intermediate to the final isolated salt.

SynthesisWorkflow SM1 N-Boc-4-piperidone (Ketone) Iminium Iminium Ion Formation (AcOH Catalysis in DCE) SM1->Iminium SM2 Azetidin-3-ol HCl (Amine Salt) Base DIPEA Addition (Liberates Free Amine) SM2->Base Base->Iminium Red Selective Reduction (STAB, rt, 16h) Iminium->Red BocInt Intermediate: tert-butyl 4-(3-hydroxyazetidin-1-yl) piperidine-1-carboxylate Red->BocInt 85-90% Yield Deprot Boc Cleavage (4M HCl in Dioxane, rt, 2h) BocInt->Deprot Final Target Molecule: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride Deprot->Final >95% Yield

Figure 1: Mechanistic workflow for the synthesis of 1-(Piperidin-4-yl)azetidin-3-ol.

Quantitative Data Summary

For ease of scalability and comparison, the stoichiometric requirements and reaction parameters are summarized below.

StepReagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1 N-Boc-4-piperidone199.251.0 eq1.99 gElectrophile
1 Azetidin-3-ol HCl109.551.2 eq1.31 gNucleophile
1 DIPEA129.241.2 eq2.10 mLBase (Neutralization)
1 Glacial Acetic Acid60.051.5 eq0.86 mLAcid Catalyst
1 STAB211.941.5 eq3.18 gReducing Agent
2 Intermediate (Step 1)256.341.0 eq~2.05 g (8 mmol)Substrate
2 4M HCl in Dioxane36.4610.0 eq20.0 mLAcid / Deprotectant

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

Note: Conduct this reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from degrading the iminium intermediate.

  • Amine Free-Basing: In an oven-dried 100 mL round-bottom flask, suspend azetidin-3-ol hydrochloride (1.31 g, 12.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.10 mL, 12.0 mmol) dropwise. Stir for 15 minutes to fully liberate the free amine.

  • Iminium Formation: Add N-Boc-4-piperidone (1.99 g, 10.0 mmol) to the mixture in a single portion, followed by the dropwise addition of glacial acetic acid (0.86 mL, 15.0 mmol). Remove the ice bath and stir at room temperature for 1 hour. Causality: This pre-stirring period is critical to ensure complete conversion of the ketone to the iminium ion before the reducing agent is introduced.

  • Reduction: Re-cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) portion-wise over 10 minutes to control mild exotherms.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin. The starting ketone spot should be completely consumed, replaced by a new, highly polar spot corresponding to the tertiary amine product. LC-MS should confirm the product mass (

    
     257.2 [M+H]⁺).
    
  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% MeOH in DCM) to afford the intermediate as a pale yellow oil or white solid (Expected yield: 85–90%).

Step 2: Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride

Note: HCl gas will be liberated during this process. Perform this step in a well-ventilated fume hood.

  • Preparation: Dissolve the purified intermediate from Step 1 (approx. 2.05 g, 8.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (20.0 mL, 80.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours. As the Boc group is cleaved and the highly polar diamine is formed, a white precipitate (the dihydrochloride salt) will begin to crash out of the solution.

  • Self-Validation (IPC): Analyze an aliquot by LC-MS. The reaction is complete when the peak for the Boc-protected intermediate (

    
     257.2 [M+H]⁺) completely disappears, and the deprotected mass (
    
    
    
    157.1 [M+H]⁺) is the sole product species.
  • Isolation: Concentrate the suspension in vacuo to remove DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in anhydrous diethyl ether (20 mL) and stir vigorously for 15 minutes. Filter the suspension through a Büchner funnel and wash the filter cake with additional diethyl ether (2 x 10 mL). Causality: Ether trituration efficiently removes cleaved tert-butyl alcohol/isobutylene byproducts and any trace non-polar impurities without dissolving the target salt.

  • Drying: Dry the white solid under high vacuum for 12 hours to afford 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride in >95% yield.

References[1] Title: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride | PROTAC Linker

Source: medchemexpress.com URL: 2] Title: Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists that Afford Symptom Ablatio Source: unife.it URL:

Sources

Application

Application Note: Conversion of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride to Free Base

[1][2] Abstract & Technical Context The compound 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1443624-48-3 [HCl salt]) is a critical bicyclic diamine scaffold employed in the synthesis of kinase inhibitors, GPCR ligands, and PR...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Technical Context

The compound 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1443624-48-3 [HCl salt]) is a critical bicyclic diamine scaffold employed in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] It features a secondary amine on the piperidine ring and a tertiary amine within a strained azetidine ring, alongside a secondary hydroxyl group.[2]

Commercially supplied as the dihydrochloride salt (


) , this compound is highly water-soluble and stable.[1] However, for nucleophilic substitution reactions (e.g., 

, amide coupling, or reductive amination), the free base form is required to restore nucleophilicity to the secondary amine.[1]
The Challenge: Amphiphilicity

The conversion is non-trivial due to the molecule's high polarity (Calculated LogP


 to 

).[1] The presence of two basic nitrogens and a hydroxyl group renders the free base highly soluble in water and poorly soluble in standard non-polar organic solvents (e.g., Hexane, Ether).[1] Standard aqueous workups often lead to significant product loss in the aqueous phase.[2]

This guide presents three validated protocols to overcome these solubility challenges, ensuring high recovery and purity.

Physicochemical Profile & Strategy[2][4][5]

PropertyValue / CharacteristicImplication for Protocol
Formula

Requires

equivalents of base to neutralize.[1]
MW 156.23 (Free Base) / 229.15 (

)
Significant mass loss upon desalting (

).[1]
pKa (Est.) Piperidine

; Azetidine

Extraction pH must be

to ensure full deprotonation.[2]
Solubility High in

, MeOH; Low in DCM,

Avoid simple

extractions.[1][2]
Stability Azetidine ring strain (

kcal/mol)
Avoid prolonged heating

or strong Lewis acids.[1][2]

Validated Protocols

Method A: Ion Exchange Chromatography (Recommended for High Purity)

Principle: Uses a strongly basic anion exchange resin (OH⁻ form) to sequester chloride ions, eluting the free base in a volatile solvent (Methanol).[1] This method avoids aqueous extraction entirely.[2]

Materials:

  • Resin: Amberlyst® A-26 (OH form) or Dowex® 1X8 (OH form).[1][2]

  • Solvent: Methanol (HPLC Grade).[1][2]

Protocol:

  • Resin Preparation:

    • Suspend the resin in Methanol for 15 minutes to swell.

    • Pack a glass column with approx. 10 g of wet resin per 1 g of substrate.[2]

    • Flush with 3 column volumes (CV) of Methanol.[1][2]

  • Loading:

    • Dissolve 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride in the minimum volume of Methanol.

    • Load the solution carefully onto the top of the resin bed.[2]

  • Elution:

    • Elute with Methanol under gravity or slight positive pressure.[2]

    • Collect fractions (approx. 20 mL each).

    • Monitor fractions using TLC (Eluent: 10% MeOH in DCM + 1%

      
      ; Stain: Ninhydrin or 
      
      
      
      ).[1][2]
  • Isolation:

    • Combine product-containing fractions.

    • Concentrate in vacuo at

      
       to afford the free base as a viscous oil or low-melting solid.[2]
      

Expert Insight: This method typically yields >95% recovery with zero inorganic salt contamination.[2] It is the "Gold Standard" for polar amines.[2]

Method B: Inorganic Neutralization in Organic Media (Scalable)

Principle: Neutralization with a carbonate base in an alcohol solvent.[1][2] The resulting inorganic salts (


) are insoluble in the alcohol and are removed by filtration.[2]

Materials:

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely powdered.[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

Protocol:

  • Suspension:

    • Place 1.0 eq of the dihydrochloride salt in a round-bottom flask.

    • Add Methanol (10 mL per gram).[1][2]

  • Neutralization:

    • Add 4.0 equivalents of powdered

      
      . (Excess ensures complete deprotonation and acts as a desiccant).[1][2]
      
    • Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Optional: Sonication for 30 mins can accelerate the salt exchange.[2]

  • Filtration:

    • Filter the mixture through a Celite® pad or a fritted glass funnel to remove the precipitated KCl and excess carbonate.[2]

    • Wash the filter cake with a small amount of dry Methanol.[2]

  • Workup:

    • Evaporate the filtrate to dryness.[2]

    • Redissolve/Filter Cycle: The residue may still contain trace salts.[2] Redissolve in dry DCM (or 10% MeOH/DCM if insoluble) and filter again to remove residual inorganic salts.

    • Concentrate to yield the free base.[2]

Method C: "Salting-Out" Liquid-Liquid Extraction (Traditional)

Principle: Saturating the aqueous phase with salt decreases the solubility of the organic compound (Salting-out effect) and using a high-polarity organic solvent mixture to extract the amine.[1]

Materials:

  • Aqueous Base: Saturated Potassium Carbonate (

    
    ) solution (
    
    
    
    ).[1][2]
  • Organic Solvent: Isopropanol (IPA) / Chloroform (

    
    ) mixture (Ratio 1:3).[1]
    

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in a minimum amount of water (

    
    ).
    
  • Basification:

    • Slowly add Saturated

      
       solution until 
      
      
      
      .[2]
    • Note: The solution may become cloudy as the free base separates.[2]

  • Extraction:

    • Extract the aqueous layer 5 times with the IPA/CHCl3 (1:[1]3) mixture. (Standard DCM is often insufficient).[1][2]

  • Drying:

    • Combine organic layers.[2]

    • Dry over anhydrous Sodium Sulfate (

      
      ).[1][2]
      
  • Evaporation:

    • Filter and concentrate in vacuo.[2]

Quality Control & Validation

After isolation, the free base must be validated to ensure complete removal of HCl and maintenance of structural integrity.[2]

QC Checklist
  • Silver Nitrate Test (Chloride Check):

    • Dissolve a small sample in dilute

      
      .[2] Add 
      
      
      
      .
    • Result: No precipitate (Cloudiness indicates residual HCl salt).[1][2]

  • 
     NMR Spectroscopy (DMSO-
    
    
    
    or
    
    
    ):
    • Chemical Shift: Look for the upfield shift of the protons adjacent to the nitrogens compared to the salt spectra.[2]

    • Stoichiometry: Ensure the integration of protons matches the free base (loss of exchangeable

      
       protons).
      
  • Mass Spectrometry:

    • Confirm Parent Ion

      
      .[1][2]
      

Decision Workflow (DOT Diagram)

G Start Start: 1-(Piperidin-4-yl)azetidin-3-ol 2HCl Decision Is high purity critical (e.g., biological assay)? Start->Decision MethodA Method A: Ion Exchange Resin (Amberlyst A-26) Decision->MethodA Yes ScaleCheck Scale > 10g? Decision->ScaleCheck No QC QC: AgNO3 Test & NMR MethodA->QC MethodB Method B: K2CO3 / MeOH (Filtration) ScaleCheck->MethodB Yes (Cost-effective) MethodC Method C: Salting-Out Extraction (IPA/CHCl3) ScaleCheck->MethodC No (Quick) MethodB->QC MethodC->QC End Ready for Synthesis QC->End

Figure 1: Decision matrix for selecting the optimal desalting protocol based on scale and purity requirements.

References

  • Sigma-Aldrich. 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride Product Analysis. Available at:

  • BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025).[2] Available at: [1]

  • PubChem. Compound Summary: 1-(Piperidin-4-yl)azetidin-3-ol.[1] National Library of Medicine.[2] Available at:

  • Organic Syntheses. General Procedures for Handling Polar Amines. Org. Synth. Coll. Vol. 10. Available at: [1][2]

  • ScienceMadness. Separation of Amines and Desalting Protocols. Available at:

Sources

Method

Application Note: 1-(Piperidin-4-yl)azetidin-3-ol as a Rigid Secondary Amine Linker

This Application Note and Protocol Guide details the utilization of 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1443624-48-3 for HCl salt), a high-value bifunctional building block. This scaffold is increasingly deployed in Ta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1443624-48-3 for HCl salt), a high-value bifunctional building block. This scaffold is increasingly deployed in Targeted Protein Degradation (PROTACs) and fragment-based drug discovery (FBDD) to engineer rigid, soluble, and metabolically stable linkers.

Executive Summary

In the design of heterobifunctional molecules like PROTACs, the linker is not merely a connector but a critical determinant of physicochemical properties (PK) and ternary complex geometry. 1-(Piperidin-4-yl)azetidin-3-ol offers a distinct advantage over flexible polyethylene glycol (PEG) or linear alkyl chains by introducing conformational rigidity and sp3 character (Fsp3).

This guide focuses on leveraging its secondary amine (piperidine motif) and secondary alcohol (azetidine motif) as orthogonal handles for the precise attachment of E3 ligase ligands and protein-targeting warheads.

Key Advantages[1]
  • Solubility Enhancement: The piperidine nitrogen (pKa ~10–11) remains protonated at physiological pH, improving aqueous solubility—a common bottleneck for high-molecular-weight PROTACs.

  • Defined Exit Vectors: The spiro-like connectivity between the 4-membered azetidine and 6-membered piperidine creates a unique, semi-rigid geometry that restricts the conformational space, potentially reducing the entropic penalty of binding.

  • Orthogonal Reactivity: The steric and electronic differentiation between the secondary amine and the secondary alcohol allows for sequential, protecting-group-free functionalization in many workflows.

Chemical Profile & Structural Logic[1][2]

PropertyValue / DescriptionImpact on Design
CAS (HCl Salt) 1443624-48-3Preferred for storage stability.
CAS (Free Base) 1147423-04-8Used directly in non-aqueous couplings.
MW 156.23 g/mol (Free Base)Low MW contribution allows larger warheads.
Fsp3 1.0 (High)Enhances solubility and metabolic stability compared to aromatic linkers.
Primary Handle Piperidine Nitrogen (2° Amine) Highly nucleophilic; ideal for SNAr or reductive amination.
Secondary Handle Azetidine Hydroxyl (3-OH) Available for Mitsunobu coupling, etherification, or carbamate formation.
Geometry Extended/Linear-likeThe azetidine projects the -OH group away from the piperidine core.

Application Workflows

Strategy A: The "Amine-First" Approach (Warhead Attachment)

This is the most common workflow. The high nucleophilicity of the piperidine secondary amine is exploited to attach an electrophilic warhead (e.g., a chloropyrimidine kinase inhibitor) via Nucleophilic Aromatic Substitution (SNAr).

  • Step 1: SNAr reaction between the Piperidine-NH and an Aryl/Heteroaryl Halide.

  • Step 2: Functionalization of the Azetidine-OH (e.g., Mitsunobu reaction with a phenol-tagged E3 ligand).

Strategy B: The "Alcohol-First" Approach (Linker Extension)

Used when the amine requires a specific linker length or type (e.g., an amide bond) that might be incompatible with initial amine functionalization.

  • Step 1: Protection of the amine (e.g., N-Boc) or use of the free amine if the alcohol reaction is chemoselective (rare).

  • Step 2: Alkylation or acylation of the hydroxyl group.

  • Step 3: Deprotection and subsequent amine coupling.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available for this building block.

G Start 1-(Piperidin-4-yl) azetidin-3-ol SNAr Step 1: S_NAr / Reductive Amination (Targeting Piperidine NH) Start->SNAr Path A (Direct) Protect Step 1: N-Boc Protection (Optional but recommended) Start->Protect Path B (Protected) Intermediate_A Intermediate A: Warhead-Linker-OH SNAr->Intermediate_A Mitsunobu Step 2: Mitsunobu / Etherification (Targeting Azetidine OH) Intermediate_A->Mitsunobu PROTAC_A Final PROTAC (Rigid Linker) Mitsunobu->PROTAC_A Alkylation Step 2: O-Alkylation / Carbamate (Targeting Azetidine OH) Protect->Alkylation Deprotect Step 3: N-Boc Deprotection Alkylation->Deprotect AmideCoup Step 4: Amide Coupling (Targeting Piperidine NH) Deprotect->AmideCoup PROTAC_B Final PROTAC (Extended Linker) AmideCoup->PROTAC_B

Figure 1: Divergent synthetic workflows for 1-(Piperidin-4-yl)azetidin-3-ol. Path A utilizes the nucleophilic amine first, while Path B protects the amine to modify the alcohol.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach a heteroaryl warhead (e.g., 4-chloropyrimidine derivative) to the piperidine nitrogen.

Reagents:

  • 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride (1.0 equiv)

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Preparation: In a sealed reaction vial, dissolve the heteroaryl chloride (1.1 equiv) in anhydrous DMSO (concentration ~0.1 M).

  • Addition: Add 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride (1.0 equiv).

  • Base: Add DIPEA (4.0 equiv) dropwise. Note: The solution may warm slightly.

  • Reaction: Heat the mixture to 80–100 °C. Monitor via LC-MS.

    • Checkpoint: Conversion typically reaches >90% within 2–4 hours.

  • Workup: Dilute with ethyl acetate and wash with water (x3) and brine (x1) to remove DMSO. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The product will contain a free hydroxyl group.

Protocol B: Mitsunobu Coupling on Azetidine-OH

Objective: Connect the hydroxyl side of the linker to a phenol-containing E3 ligase ligand (e.g., VHL ligand).

Reagents:

  • Linker-Warhead Intermediate (from Protocol A) (1.0 equiv)

  • Phenol-containing Ligand (1.0 equiv)

  • Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 – 2.0 equiv) Recommended for easier purification.

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Setup: Suspend PS-PPh3 in anhydrous THF in a reaction vial. Allow to swell for 10 minutes.

  • Loading: Add the Linker-Warhead Intermediate (1.0 equiv) and the Phenol Ligand (1.0 equiv).

  • Activation: Cool to 0 °C. Add DIAD (1.5 equiv) dropwise over 5 minutes.

  • Incubation: Allow the reaction to warm to room temperature and shake/stir for 12–16 hours.

  • Filtration: Filter off the resin (PS-PPh3/PS-POPh3). Wash the resin with DCM.

  • Purification: Concentrate the filtrate. Purify via preparative HPLC (Reverse Phase, C18) using a Water/Acetonitrile (+0.1% Formic Acid) gradient.

    • Validation: Verify the mass of the final chimera by High-Resolution Mass Spectrometry (HRMS).

Critical Considerations & Troubleshooting

IssueCauseSolution
Low Yield in SNAr Salt form interference.Ensure sufficient base (DIPEA/TEA) is used to neutralize the HCl salt of the starting material (2 equiv for 2HCl).
Poor Solubility Zwitterionic nature.Use polar aprotic solvents like DMSO, DMF, or NMP. Avoid ether/hexane.
Mitsunobu Failure Steric hindrance at Azetidine C3.Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for sterically demanding alcohols, or switch to mesylation/alkylation strategy.
Regioselectivity Competition between NH and OH.The piperidine NH is significantly more nucleophilic than the azetidine OH. In non-basic conditions without activation, chemoselectivity for the amine is high.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[1] [Link]

  • Weng, G., et al. "PROTACs: A novel strategy for cancer therapy." Journal of Hematology & Oncology, 2021. [Link]

  • Bembenek, S. D., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, 2017.[2][3] [Link][2]

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for Azetidin-3-ol Derivatives

Introduction Azetidin-3-ol is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery. It is frequently utilized to improve the physicochemical and pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidin-3-ol is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery. It is frequently utilized to improve the physicochemical and pharmacokinetic properties of lead compounds, acting as a rigidified surrogate for acyclic amines while providing a hydroxyl vector for further functionalization.

However, synthesizing azetidin-3-ol derivatives via amide coupling presents a distinct chemoselectivity challenge: the molecule contains both a secondary amine and a secondary alcohol. This application note establishes field-proven, self-validating protocols for the chemoselective N-acylation of azetidin-3-ol, ensuring high yields while mitigating the risks of O-acylation, epimerization, and ring-opening.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The Causality of Chemoselectivity

The successful chemoselective N-acylation of azetidin-3-ol relies entirely on the inherent nucleophilicity differential between the secondary amine and the secondary alcohol. The nitrogen atom is significantly more nucleophilic and features a lower


 of its conjugate acid compared to the oxygen atom.

When a carboxylic acid is converted into a highly electrophilic intermediate (such as an OAt ester via HATU or an OBt ester via EDC/HOBt), the secondary amine of azetidin-3-ol attacks the carbonyl carbon orders of magnitude faster than the hydroxyl group[1]. Because this is a kinetically controlled process, strict stoichiometric control is paramount.

The Danger of DMAP and Excess Reagents

Using an excess of the activated carboxylic acid or employing highly nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction kinetics. DMAP acts as an acyl transfer agent that aggressively accelerates esterification, leading to substantial O-acylation or N,O-diacylation. Therefore, mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) must be exclusively used to maintain N-selectivity[2].

Ring Strain Considerations

Azetidines possess significant ring strain (~26 kcal/mol). While more stable than aziridines, they remain susceptible to ring-opening under harsh Lewis acidic conditions, prolonged heating, or exposure to strong aqueous acids. Consequently, coupling reactions must be performed at or below room temperature, and workups should utilize mild aqueous washes.

Reaction Workflow & Pathway

ChemoselectiveCoupling Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU, T3P, or EDC) Acid->Activation Base (DIPEA) ActiveEster Activated Intermediate (e.g., OAt, OBt ester) Activation->ActiveEster NAcylation N-Acylation (Desired) Kinetically Favored ActiveEster->NAcylation Azetidin-3-ol OAcylation O-Acylation (Undesired) Competes at Excess Stoichiometry ActiveEster->OAcylation Excess Reagents Azetidinol Azetidin-3-ol (Nucleophile) Azetidinol->NAcylation 1.0 - 1.1 eq Azetidinol->OAcylation

Figure 1: Mechanistic pathway of chemoselective N-acylation of azetidin-3-ol.

Comparative Data of Coupling Reagents

Selecting the appropriate coupling reagent depends on the substrate's steric hindrance, the risk of epimerization at the α-chiral center, and the required scale.

Coupling ReagentActivation IntermediateChemoselectivity (N vs O)Epimerization RiskByproduct RemovalBest Use Case
HATU OAt active esterExcellentLowModerate (requires chromatography)Sterically hindered acids, low-yielding couplings[2].
T3P (50% in EtOAc) Mixed anhydrideExcellentVery LowEasy (water-soluble byproducts)Scale-up, substrates highly prone to racemization[3].
EDC·HCl / HOBt OBt active esterGoodModerateEasy (aqueous wash)Routine synthesis, cost-sensitive or large-scale projects[4].

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

Self-Validating Mechanism: HATU generates a highly reactive OAt ester. By pre-activating the acid before adding the amine, the reaction is driven to completion within 1–2 hours, minimizing the temporal window for undesired O-acylation.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF or DCM (5.0 mL).

  • Activation: Add DIPEA (2.5 equiv, 2.5 mmol) followed by HATU (1.1 equiv, 1.1 mmol). Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the active ester[2].

  • Coupling: Add azetidin-3-ol hydrochloride (1.05 equiv, 1.05 mmol) portion-wise. (Note: The excess DIPEA neutralizes the hydrochloride salt, releasing the free nucleophilic amine in situ).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Low-Epimerization Coupling using T3P

Self-Validating Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that reacts cleanly with amines, generating exclusively water-soluble phosphate byproducts. It is highly effective at preventing epimerization at the α-chiral center of the carboxylic acid[3].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and azetidin-3-ol (1.1 equiv, 1.1 mmol) in anhydrous EtOAc or THF (5.0 mL).

  • Base Addition: Add a mild base such as Pyridine or DIPEA (3.0 equiv, 3.0 mmol). Cool the reaction mixture to 0 °C.

  • Activation/Coupling: Dropwise add T3P solution (50% w/w in EtOAc, 1.5 equiv, 1.5 mmol)[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with distilled water. Extract with EtOAc. Wash the organic layer sequentially with cold 5% citric acid (avoid strong HCl to prevent azetidine ring-opening), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Classical EDC/HOBt Coupling

Self-Validating Mechanism: EDC·HCl is a water-soluble carbodiimide, and HOBt suppresses racemization while accelerating the reaction. This method allows for the complete removal of coupling byproducts via simple aqueous extraction without the toxicity concerns associated with HATU.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (10 mL).

  • Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at room temperature for 30 minutes[4].

  • Coupling: Add azetidin-3-ol (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Best Practices

  • Mitigating Over-Acylation: If LC-MS indicates the formation of an N,O-diacylated byproduct, immediately reduce the equivalents of the coupling reagent and carboxylic acid to exactly 1.0. Verify that DMAP is entirely excluded from the reaction matrix.

  • Overcoming Poor Solubility: Azetidin-3-ol hydrochloride exhibits limited solubility in pure DCM. Utilizing a solvent mixture of DCM/DMF (4:1) or neat DMF resolves this issue and ensures homogeneous reaction kinetics.

  • Preserving Ring Stability: Avoid prolonged exposure to strong aqueous acids during the workup phase. Strained azetidines can undergo nucleophilic ring-opening to form 1-amino-3-halo-propan-2-ol derivatives if exposed to concentrated HCl. Always substitute with 5% citric acid or 1N HCl paired with immediate phase separation.

References

1.2 - nih.gov 2.4 - nih.gov 3.3 - benchchem.com 4.1 - beilstein-journals.org 5.5 - Google Patents

Sources

Method

functionalization of the hydroxyl group in 1-(Piperidin-4-yl)azetidin-3-ol

Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(Piperidin-4-yl)azetidin-3-ol Executive Summary The scaffold 1-(Piperidin-4-yl)azetidin-3-ol represents a high-value pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(Piperidin-4-yl)azetidin-3-ol

Executive Summary

The scaffold 1-(Piperidin-4-yl)azetidin-3-ol represents a high-value pharmacophore in medicinal chemistry, offering a rigid, sp³-rich linker system that bridges the gap between fragment-based hits and lead optimization. Its unique topology—combining the metabolic stability of a piperidine with the defined vector geometry of a strained azetidine ring—makes it an ideal candidate for GPCR and kinase inhibitor design.

This guide provides a definitive protocol for the chemoselective functionalization of the C3-hydroxyl group. Unlike simple aliphatic alcohols, this substrate presents two critical challenges:

  • Chemoselectivity: The presence of a highly nucleophilic secondary amine on the piperidine ring (pKa ~11) competes with the secondary alcohol (pKa ~16).

  • Ring Strain: The azetidine ring (strain energy ~26 kcal/mol) is susceptible to ring-opening or rearrangement under harsh acidic or nucleophilic conditions.

This application note details a validated workflow to bypass these hurdles, ensuring high yield and structural integrity.

Strategic Analysis & Chemical Logic

Structural Deconstruction

To successfully functionalize the hydroxyl group, one must first neutralize the competing nucleophile.

  • Site A (Piperidine NH): Secondary amine. Highly nucleophilic. Must be protected (e.g., Boc, Cbz) prior to O-functionalization to prevent N-alkylation or polymerization.

  • Site B (Azetidine OH): Secondary alcohol. Sterically accessible but less nucleophilic than Site A. Target for modification.

  • Site C (Azetidine Ring): Strained 4-membered ring.[1][2][3][4] Avoid strong Lewis acids (e.g., BF₃·OEt₂) or high temperatures (>100°C) which may trigger ring expansion or opening.

The "Protect-Modify-Deprotect" Strategy

Direct functionalization of the hydroxyl group without protecting the piperidine amine will inevitably lead to N-functionalized byproducts. Therefore, a three-stage workflow is mandatory.

G Start 1-(Piperidin-4-yl) azetidin-3-ol Step1 Step 1: Chemoselective N-Protection (Boc) Start->Step1 Boc2O, TEA Inter1 N-Boc Intermediate Step1->Inter1 Step2A Path A: Fluorination (Bioisostere) Inter1->Step2A Deoxo-Fluor Step2B Path B: Mitsunobu (Inversion/Ether) Inter1->Step2B DIAD, PPh3, R-OH Step2C Path C: Oxidation (Ketone) Inter1->Step2C Dess-Martin Inter2 Functionalized N-Boc Intermediate Step2A->Inter2 Step2B->Inter2 Step2C->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Final Functionalized Scaffold Step3->Final

Figure 1: Strategic workflow for the orthogonal functionalization of the azetidine hydroxyl group.

Experimental Protocols

Phase 1: Chemoselective N-Protection

Objective: Mask the piperidine amine to allow exclusive reaction at the azetidine hydroxyl.

Reagents:

  • Substrate: 1-(Piperidin-4-yl)azetidin-3-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

  • Dissolve 1-(Piperidin-4-yl)azetidin-3-ol in DCM (10 mL/g). Note: If the starting material is a hydrochloride salt, add an extra 1.0 equiv of TEA.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA slowly, followed by the dropwise addition of Boc₂O dissolved in a minimal amount of DCM.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is faint/invisible) or LCMS.

  • Workup: Wash with water (2x) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90%. The product, tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate, is usually a white solid or viscous oil sufficient for the next step without chromatography.

Phase 2: Functionalization Options

Select the path corresponding to your target motif.

Context: Replacing -OH with -F lowers polarity (TPSA) while blocking metabolic oxidation. Critical Note: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST. Deoxo-Fluor is more thermally stable and less likely to cause explosive decomposition or ring rearrangement [1].

Protocol:

  • Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Cool to -78°C . Crucial: Low temperature prevents azetidine ring opening.

  • Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (do not heat to RT immediately).

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃. Caution: Gas evolution.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Outcome: Inversion of configuration is expected (S_N2 mechanism).

Context: Ideal for installing aryl ethers or inverting stereochemistry (if starting with a chiral alcohol).

Protocol:

  • Dissolve N-Boc intermediate (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., Phenol or Benzoic acid, 1.2 equiv) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 15 minutes.

  • Stir at RT for 12–16 hours.

  • Workup: Concentrate and triturate with ether/hexane to precipitate triphenylphosphine oxide (TPPO), or load directly onto silica.

  • Note: Azetidin-3-ol is sterically compact; bulky nucleophiles may require longer reaction times [2].

Context: The ketone is a versatile gateway to tertiary alcohols (via Grignard) or gem-difluoro compounds. Reagent Choice: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid Jones reagent (too acidic, risks ring opening).

Protocol (DMP):

  • Dissolve N-Boc intermediate in wet DCM (DMP works faster with trace water).

  • Add DMP (1.2 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Quench: Add 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the biphasic layers are clear.

  • Stability Warning: Azetidin-3-ones are moderately unstable; store at -20°C or use immediately.

Phase 3: Deprotection

Objective: Remove the Boc group to restore the piperidine amine.

Protocol:

  • Dissolve the functionalized intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Alternatively, use 4M HCl in Dioxane for HCl salt formation.

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo.

    • For free base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

    • For salt: Triturate with diethyl ether to obtain the solid salt.

Data Summary & QC Parameters

ParameterN-Boc IntermediateFluorinated ProductOxidized Product (Ketone)
¹H NMR (Diagnostic) Piperidine N-CH protons broaden/shift due to Boc rotamers.gem-H (C3) splits into doublet of multiplets (J_H-F ~50-55 Hz).Disappearance of C3-H.
¹⁹F NMR N/ASignal typically around -170 to -180 ppm (decoupled).N/A
LCMS (ESI+) [M+H]⁺ = MW + 100 (Boc) - 56 (tBu) pattern often seen.[M+H]⁺ shifts by +2 Da (OH to F).[M+H]⁺ shifts by -2 Da (OH to =O).
Stability High (RT).[5][6]Moderate (Store cold).Low (Prone to hydration/polymerization).

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[7] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols, aldehydes, and ketones.[7] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications.[8][9][10] Chemical Reviews, 109(6), 2551-2651. Link

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on 4-membered ring stability and physicochemical properties). Link

Sources

Application

Mastering Azetidine Reactivity: Protocols for Nucleophilic Substitution and Ring-Opening

Executive Summary Azetidines occupy a unique "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy of ~26 kcal/mol, they are significantly more strained than pyrrolidines but kinetically more stable than...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines occupy a unique "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy of ~26 kcal/mol, they are significantly more strained than pyrrolidines but kinetically more stable than aziridines. This creates a dichotomy in reactivity:

  • C3-Substitution: Under neutral or basic conditions, the ring can remain intact, allowing for

    
     functionalization at the C3 position.
    
  • Ring Opening: Under acidic or Lewis-acidic conditions, the ring strain is released, driving facile ring-opening reactions to form acyclic amines.

This guide details the reaction conditions required to control this selectivity, providing validated protocols for both preserving and opening the azetidine core.

Part 1: Strategic Decision Framework

The fate of the azetidine ring is determined primarily by the state of the nitrogen and the nature of the electrophile .

AzetidinePathways Start Azetidine Substrate Condition1 Nitrogen State Start->Condition1 PathA Pathway A: C3-Substitution (Ring Preservation) Condition1->PathA N-Protected (EWG) (Boc, Ts, Cbz) PathB Pathway B: Nucleophilic Ring Opening Condition1->PathB N-Basic or Activated (Lewis Acid) ReagentsA Reagents: Nu- (N3, CN, SR) Polar Aprotic Solvent PathA->ReagentsA ReagentsB Reagents: Lewis Acid / H+ NuH (ROH, RNH2) PathB->ReagentsB ProductA 3-Functionalized Azetidine ReagentsA->ProductA SN2 w/ Inversion ProductB Gamma-Functionalized Acyclic Amine ReagentsB->ProductB Strain Release

Figure 1: Decision tree for selecting reaction conditions based on desired outcome.

Part 2: Nucleophilic Substitution at C3 (Ring Preservation)

Direct substitution at the C3 position is the primary method for accessing diverse azetidine pharmacophores. This reaction proceeds via a classic


 mechanism with inversion of configuration .[1][2]
Mechanistic Insight: The Puckering Effect

Azetidine rings are not planar; they exist in a puckered conformation (butterfly shape) to minimize torsional strain. During


 attack, the ring flattens in the transition state before inverting.
  • Constraint: The transition state is sterically crowded.

  • Requirement: The leaving group (LG) must be excellent (Iodide, Mesylate, Triflate).

  • Critical Safety: The Nitrogen must be protected with an electron-withdrawing group (EWG) like Boc, Tosyl (Ts), or Benzhydryl. A free amine at N1 allows the lone pair to displace the C3-LG intermolecularly (dimerization) or intramolecularly (if chain length allows), destroying the substrate.

Protocol A: Synthesis of 3-Azidoazetidine (Example of C3-Displacement)

Objective: Displace a C3-Iodide or C3-Mesylate with an azide nucleophile while retaining the ring.

Materials:

  • Substrate: 1-Boc-3-iodoazetidine (Commercial or prepared from 1-Boc-3-hydroxyazetidine via

    
    ).
    
  • Nucleophile: Sodium Azide (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: DMF is easier to remove; DMSO accelerates the rate.

  • Temperature: 60–80 °C.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add Sodium Azide (1.5 – 2.0 equiv).

    • Safety Note:

      
       is toxic and potentially explosive. Use a blast shield and avoid halogenated solvents (like DCM) which can form explosive diazidomethane.
      
  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (

    
     or Ar) for 4–16 hours.
    
    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. The iodide is non-polar; the azide product will have a distinct Rf.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF and excess azide).

    • Wash 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Optimization Data for C3-Substitution:

NucleophileReagentSolventTemp (°C)YieldNotes
Azide

DMF7085-95%Inversion of stereocenter.
Cyanide KCNDMSO8060-75%Slower; requires higher temp.
Thiolate PhSNaTHF/DMF25 (RT)>90%Highly reactive; works at RT.
Amine

MeCN8040-60%Often requires excess amine; microwave helps.

Part 3: Nucleophilic Ring Opening (Strain Release)

When the azetidine nitrogen is activated (protonated, alkylated, or Lewis-acid coordinated), the ring becomes a "spring-loaded" electrophile. Nucleophiles will attack the ring carbons (C2 or C4) to release the ~26 kcal/mol of strain energy.

Mechanism: Activated Azetidinium

The reaction proceeds via an activated azetidinium intermediate.

  • Regioselectivity:

    • Steric Control: Nucleophiles attack the least substituted carbon.

    • Electronic Control: If a substituent can stabilize a positive charge (e.g., phenyl at C2), attack may occur at the more substituted benzylic position (resembling

      
       character), though 
      
      
      
      -like inversion is common.
Protocol B: Lewis Acid-Catalyzed Ring Opening with Alcohols

Objective: Open the azetidine ring with an alcohol to form a


-amino ether.

Materials:

  • Substrate: 1-Tosyl-2-phenylazetidine (or similar).

  • Catalyst:

    
     or 
    
    
    
    (10–20 mol%).
  • Nucleophile/Solvent: Alcohol (MeOH, BnOH) used as solvent or in excess (3-5 equiv) in DCM.

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction flask and purge with Argon.

  • Dissolution: Dissolve the azetidine substrate (1.0 equiv) in dry

    
     (0.1 M).
    
  • Nucleophile: Add the alcohol nucleophile (3.0 equiv).

  • Catalysis: Add

    
     (0.2 equiv) dropwise at 0 °C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

    • Mechanism:[1][3][4][5][6][7] The Lewis acid coordinates to the Nitrogen lone pair, weakening the C-N bonds. The alcohol attacks the C2 or C4 position.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .
    
  • Purification: Silica gel chromatography.

Part 4: Troubleshooting & Critical Parameters

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (C3 Sub) Nucleophile too weak or LG poor.Switch solvent to DMSO (more polar). Change LG from Bromide to Iodide or Mesylate. Increase Temp.
Polymerization N-protecting group unstable or missing.Ensure N-Boc or N-Ts is intact. Free azetidines self-polymerize rapidly.
Ring Opening (Unwanted) Reaction medium too acidic.Add a base (e.g.,

or DIPEA) to scavenge trace acid. Avoid Lewis acidic byproducts.
Racemization

character dominant.
Lower temperature.[8] Use a more non-polar solvent to enforce

tightness.
Advanced Note: Cross-Coupling

For installing carbon substituents at C3 without using classic


, modern Nickel/Photoredox  dual catalysis is effective.
  • Reagents: Alkyl bromide + Azetidine carboxylic acid (via radical decarboxylation) OR 3-iodoazetidine + Aryl zinc (Negishi).

  • Benefit: Avoids harsh basic conditions that might degrade sensitive groups.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007).[6] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry. [Link] (Authoritative source on Lewis Acid catalyzed ring opening conditions and regioselectivity).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link] (Comprehensive review covering the stability and reactivity profiles of azetidines).

  • Lowe, G., & Vilaivan, T. (1997). Amino Acid Chimeras: Synthesis of 3-Aminoazetidine-3-carboxylic Acid. Journal of the Chemical Society, Perkin Transactions 1. [Link] (Classic protocols for manipulating C3-substituted azetidines).

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link] (Provides comparative context on four-membered ring strain and stability, relevant to azetidine handling).

Sources

Method

Application Note: Protecting Group Strategies for 1-(Piperidin-4-yl)azetidin-3-ol Synthesis

Introduction & Strategic Overview The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a critical linker in G-protein coupled receptor (GPCR) ligands, kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a critical linker in G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators.[1] Its value lies in its ability to rigidly extend a pharmacophore while maintaining a polar, solubilizing core (the hydroxyl and basic amines).[1]

Synthesizing this bicyclic diamine presents a specific chemoselectivity challenge: differentiating two secondary amines (the azetidine and piperidine nitrogens) while managing a potentially nucleophilic hydroxyl group.[1]

This Application Note details the industry-standard "Convergent Reductive Amination" strategy. We prioritize this route over linear cyclization or SN2 displacement due to its higher atom economy, milder conditions, and superior impurity profile.[1]

Core Chemical Challenges
  • Polyamine Orthogonality: The final molecule contains two secondary amine sites. During synthesis, the piperidine nitrogen must be masked to force reaction exclusively at the azetidine nitrogen.

  • Hydroxyl Interference: While the secondary amine is more nucleophilic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the C3-hydroxyl group on the azetidine ring can participate in side reactions (O-alkylation) if hard electrophiles are used.
    
  • Azetidine Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring opening or polymerization if protecting group removal conditions are too harsh.

Strategic Analysis of Protecting Groups[2]

The selection of protecting groups (PG) is dictated by the Orthogonality Principle .[1] We require a PG for the piperidine nitrogen that is stable to reductive amination conditions (hydride sources, mild acid) but removable without destroying the strained azetidine ring.[1]

Protecting Group (Piperidine)Stability (Reductive Amination)Deprotection ConditionsSuitability
Boc (tert-Butoxycarbonyl) High Acid (TFA or HCl) Optimal. The standard choice.[1] Clean removal.
Cbz (Carboxybenzyl)HighHydrogenolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Good. Use if molecule contains acid-sensitive moieties elsewhere.
Fmoc (Fluorenylmethyloxycarbonyl)MediumBase (Piperidine)Poor. Base lability can be problematic during workup; solubility issues.[1]
Bn (Benzyl)HighHydrogenolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Moderate. Harder to remove from secondary amines than Cbz; requires forcing conditions.
The "Naked Hydroxyl" Strategy

Contrary to general practice with primary alcohols, protection of the azetidin-3-ol hydroxyl group is rarely necessary for reductive amination. The nucleophilicity difference between the azetidine amine and the alcohol is sufficient to achieve >95% chemoselectivity.

  • Exception: If the coupling partner is highly electrophilic (e.g., an alkyl halide rather than a ketone), O-protection with TBDMS (tert-butyldimethylsilyl) is recommended.[1]

Visualization: Synthesis & Decision Logic

Figure 1: Synthetic Pathway and PG Strategy

The following diagram illustrates the convergent synthesis via reductive amination and the decision matrix for protecting groups.

SynthesisStrategy Start Starting Materials Piperidone N-Boc-4-Piperidone (Electrophile) Start->Piperidone Azetidine Azetidin-3-ol HCl (Nucleophile) Start->Azetidine Direct Direct Reductive Amination Piperidone->Direct Decision Is Azetidin-OH Interfering? Azetidine->Decision ProtectOH Protect OH (TBDMS/Bn) Decision->ProtectOH Yes (Rare) Decision->Direct No (Standard) ProtectOH->Direct Intermediate Intermediate: 1-(1-Boc-piperidin-4-yl) azetidin-3-ol Direct->Intermediate NaBH(OAc)3 DCE/AcOH Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Final Target: 1-(Piperidin-4-yl) azetidin-3-ol Deprotection->Final

Caption: Convergent synthesis workflow prioritizing the "Naked Hydroxyl" route using N-Boc protection.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Coupling)

Objective: Synthesize tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Azetidin-3-ol hydrochloride (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1]

  • Diisopropylethylamine (DIPEA) (1.0 equiv - Critical for neutralizing the HCl salt)[1]

Step-by-Step Procedure:

  • Salt Neutralization: In a round-bottom flask, suspend Azetidin-3-ol HCl (1.1 eq) in DCE (0.2 M concentration). Add DIPEA (1.0 eq) and stir for 15 minutes at room temperature. Note: This liberates the free amine nucleophile.

  • Imine Formation: Add N-Boc-4-piperidone (1.0 eq) and Acetic Acid (1.0 eq). Stir for 30–60 minutes. The slight acidity (AcOH) catalyzes iminium formation without protonating the azetidine to unreactivity.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LCMS.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[2][3] Stir vigorously for 20 minutes to break up boron complexes.
      
    • Extract with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[4]
      
    • Wash combined organics with Brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , and concentrate.[3][4][5][6]
      
  • Purification: The crude material is often pure enough. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).[1]

Why this works: STAB is a mild reducing agent that reduces iminiums faster than ketones (chemoselectivity).[1] The N-Boc group protects the piperidine nitrogen from reacting with itself or the ketone.

Protocol B: Boc Deprotection (Final Step)

Objective: Removal of the Boc group to yield the final free amine.[1]

Option 1: TFA Method (Standard) [1]

  • Dissolve the intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).[1]

  • Stir at room temperature for 1–2 hours. Monitor for disappearance of starting material.[2]

  • Workup (Critical): Concentrate in vacuo. The residue is the TFA salt.

    • To obtain free base: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with excess MP-Carbonate resin.[1] Alternatively, use basic extraction (DCM vs NaOH/Na2CO3), but beware of the high water solubility of the product.[1]

Option 2: HCl/Dioxane Method (Scale-up friendly) [1]

  • Dissolve intermediate in minimal MeOH or DCM.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at room temperature. The product often precipitates as the bis-HCl salt.

  • Filter the solid and wash with ether. This avoids aqueous workup issues for this highly polar molecule.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete imine formationEnsure Azetidin-3-ol HCl is neutralized with DIPEA. Add molecular sieves (4Å) to sequester water during imine formation.[1]
Bis-alkylation Azetidine reacting twiceUnlikely with N-Boc-4-piperidone due to sterics, but ensure stoichiometry is 1:1.
O-Alkylation Hydroxyl group reactingSwitch to TBDMS-protected azetidin-3-ol. However, this is rare with Borohydride reductions.[1]
Product Loss in Workup High water solubilityThe final product is very polar. Avoid aqueous extraction if possible. Use resin-based purification or precipitation of the HCl salt.

References

  • Reductive Amination General Review : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Azetidine Synthesis & Stability : Yoda, H., et al. "Recent advances in the synthesis of azetidines."[1] Tetrahedron, 2011, 67, 4449-4458.[1] Link[1]

  • Boc Deprotection Protocols : Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1] Link[1]

  • Specific Scaffold Synthesis : Example procedure adapted from patent literature for "1-(1-tert-butoxycarbonylpiperidin-4-yl)azetidin-3-ol". World Intellectual Property Organization, WO2007056170.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Hygroscopic Dihydrochloride Salts

Status: Operational Ticket Focus: Dihydrochloride Salt Handling, Synthesis, and Storage Assigned Specialist: Senior Application Scientist Introduction: The Dihydrochloride Challenge Welcome to the technical guide for han...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Dihydrochloride Salt Handling, Synthesis, and Storage Assigned Specialist: Senior Application Scientist

Introduction: The Dihydrochloride Challenge

Welcome to the technical guide for handling hygroscopic dihydrochloride (2HCl) salts. In drug development, converting a diamine free base to a dihydrochloride salt is a standard strategy to enhance aqueous solubility and bioavailability. However, this creates a material with high ionic character and significant lattice energy, often resulting in extreme hygroscopicity or deliquescence (dissolving in its own absorbed water).

This guide provides a self-validating workflow to synthesize, isolate, and handle these salts without compromising stoichiometry or chemical integrity.

Module 1: Environmental Control & Weighing Protocols

The Core Problem: Dihydrochloride salts can absorb atmospheric moisture within seconds, altering their weight and causing stoichiometry errors (e.g., calculating for MW = 300 when the wet mass is actually MW = 350).

Protocol A: The "Weighing by Difference" Standard

Use this when a glovebox is unavailable.

  • Dry the Source: Ensure the bulk 2HCl salt is dried (see Module 3) and stored in a desiccator over P₂O₅.

  • Tare the Vessel: Place a capped weighing bottle containing the salt on the balance. Record Total Mass (

    
    ).
    
  • Transfer: Quickly remove the cap, pour the estimated amount into your reaction vessel, and immediately recap the weighing bottle.

  • Re-weigh: Place the capped bottle back on the balance (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why this works: You never weigh the receiving vessel, so moisture condensing on the receiving flask or the salt during transfer does not affect the recorded mass of the dry salt leaving the bottle.

Decision Logic: Environmental Selection

Use the following logic flow to determine the necessary containment level based on your material's behavior.

HandlingLogic Start Start: Assess Salt Stability IsDeliquescent Is material deliquescent? (Turns to liquid in < 5 mins) Start->IsDeliquescent Glovebox MANDATORY: Glovebox (Ar/N2 atmosphere) IsDeliquescent->Glovebox Yes IsHygroscopic Is material hygroscopic? (Clumps but stays solid) IsDeliquescent->IsHygroscopic No Glovebag Recommended: Glovebag or Cone of N2 IsHygroscopic->Glovebag Yes Standard Standard Lab Atmosphere (Weigh by difference) IsHygroscopic->Standard No

Figure 1: Decision matrix for selecting the appropriate handling environment based on the physical stability of the salt.

Module 2: Synthesis & Isolation Strategy

The Core Problem: Water is the enemy of dihydrochloride formation. If water is present during salt formation, you may form a hydrate or a partial salt (monohydrochloride) due to hydrolysis.

The "Anhydrous Crash" Protocol

To ensure full bis-protonation (2HCl), you must use an excess of HCl in an anhydrous organic solvent.

Reagents:

  • Substrate: Diamine free base.

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Commercial anhydrous solutions). Do not use aqueous HCl.

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Dissolution: Dissolve free base in anhydrous DCM under Nitrogen (

    
    ).
    
  • Acid Addition: Add 2.2 to 2.5 equivalents of anhydrous HCl solution dropwise at 0°C.

    • Technical Insight: The slight excess drives the equilibrium to the di-salt.

  • Precipitation: The 2HCl salt should precipitate immediately.

    • Troubleshooting: If it oils out, add anhydrous Diethyl Ether (

      
      ) as an anti-solvent to induce crystallization.
      
  • Schlenk Filtration: Do not use a standard Buchner funnel (air exposure sucks in water). Use a Schlenk frit (closed system) to filter under inert gas.[1]

SynthesisWorkflow Base Diamine Free Base (in Anhydrous DCM) React Reaction: Salt Precipitation (0°C, N2 atm) Base->React Acid Add 2.5 eq HCl (in Dioxane/Ether) Acid->React Filter Schlenk Filtration (Closed System) React->Filter Wash Wash: Anhydrous Et2O Filter->Wash Dry Vacuum Dry (See Module 3) Wash->Dry

Figure 2: Anhydrous synthesis workflow preventing moisture ingress during the critical salt formation step.

Module 3: Drying & Validation (The "Finish")

The Core Problem: How do you remove solvent without removing the HCl? Dihydrochlorides can be thermally unstable; heating them too high under high vacuum can cause the loss of one HCl molecule, reverting the compound to a monohydrochloride.

Drying Parameters Table
Material StabilityDrying Agent (Desiccator)Temp LimitVacuum
Thermally Stable

(Phosphorus Pentoxide)
40-50°CHigh (< 1 mbar)
Labile (HCl Loss Risk) KOH Pellets +

RT (25°C)High (< 1 mbar)
Solvent Trapped Paraffin shavings (for organics)40°CHigh (< 1 mbar)
  • Technical Insight: Placing a dish of KOH pellets next to the sample in the vacuum oven helps neutralize any escaping HCl gas, but more importantly, if you suspect the salt is losing HCl, you must lower the temperature.

Validation: Did you make the 2HCl?

Do not assume. Validate.

  • AgNO3 Titration: Dissolve a known mass in water and titrate with Silver Nitrate. Calculate the moles of Chloride.

    • Target: Cl content should match theoretical % for 2HCl.

  • 1H NMR: Look for the ammonium protons. In DMSO-d6, 2HCl salts often show broad singlets > 8-9 ppm. Integration should match the proton count.

Troubleshooting FAQ

Q: My elemental analysis (CHN) is failing. Carbon is low, Hydrogen is high. A: You likely have a hydrate or trapped solvent.

  • Diagnosis: 2HCl salts are notorious for trapping water. A 1% water uptake can skew CHN significantly.

  • Fix: Dry the sample at 40°C over

    
     for 24 hours immediately before sealing the CHN tin capsule. If possible, ask the analyst to weigh the sample under Nitrogen.[2]
    

Q: The salt turned into a sticky gum during filtration. A: This is "oiling out" due to trace moisture or high solubility in the reaction solvent.

  • Fix: Decant the supernatant. Triturate (grind/sonicate) the gum with anhydrous Diethyl Ether or Hexane. This mechanical agitation under anti-solvent often forces the lattice to crystallize.

Q: I'm seeing corrosion on my stainless steel spatulas. A: Dihydrochlorides are acidic. In the presence of moisture, they generate hydrochloric acid.

  • Fix: Use PTFE-coated spatulas or ceramic tools. Clean metal tools immediately with base (Bicarbonate solution) followed by water and acetone.

Q: Can I use lyophilization (freeze-drying) to isolate the salt? A: Yes, but with a warning.

  • Risk:[3][4] Lyophilization from water requires dissolving the salt in water first. If the 2HCl is not stable in water (hydrolysis), you will isolate the mono-HCl.

  • Check: Verify the pH of the aqueous solution before freezing. If it is not acidic enough, you may need to add a small amount of excess HCl to maintain the di-salt equilibrium during freezing.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2002).[6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][7]

    • Grounding: Authoritative source on salt selection, hygroscopicity, and the common ion effect in hydrochloride salts.[5][8]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

    • Grounding: detailed protocols on salt screening and handling counter-ions like chlorides.[8]

  • Organic Syntheses. (2002). "Handling Hygroscopic Materials." Org.[4][9] Synth.

    • Grounding: Standard procedures for inert atmosphere filtr

Sources

Optimization

Azetidine Amine Coupling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. Azetidines are highly valued in medicinal chemistry as bioisosteres for larger saturated heterocycles, offering improved lipophilicity and metabolic stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Azetidines are highly valued in medicinal chemistry as bioisosteres for larger saturated heterocycles, offering improved lipophilicity and metabolic stability. However, their inherent ring strain makes them uniquely challenging to functionalize. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, diagnostic workflows, and self-validating protocols to help you troubleshoot low yields in both amide bond formation and Buchwald-Hartwig cross-coupling.

Diagnostic Workflow

AzetidineTroubleshooting A Low Yield in Azetidine Coupling B Identify Reaction Class A->B C Amide Coupling (N-Acylation) B->C D Buchwald-Hartwig (C-N Cross-Coupling) B->D E Analyze LC-MS for Ring-Opened Byproducts C->E F Assess Steric Hindrance & Catalyst Deactivation D->F G Avoid Acyl Chlorides Use HATU/DIPEA at <25°C E->G If mass = M+H+Nu H Switch to BrettPhos/XPhos Use Weak Base (Cs2CO3) F->H If unreacted SM

Diagnostic workflow for troubleshooting azetidine coupling failures.

Core Troubleshooting Guides (FAQs)

Q1: Why am I observing significant ring-opening during the N-acylation of azetidines? Causality & Mechanism: The ring-opening of azetidines is thermodynamically driven by the release of approximately 25.4 kcal/mol of ring strain[1]. When using acyl chlorides, the reagent can act as a weak Lewis acid. Coordination of the Lewis acid to the azetidine nitrogen increases the electrophilicity of the adjacent carbon atoms, making the ring highly susceptible to nucleophilic attack (e.g., by chloride ions) via an SN2-type mechanism[1]. Additionally, elevated temperatures provide the kinetic energy required to overcome the activation barrier for ring cleavage. Solution: Transition from acyl chlorides to milder coupling reagents like HATU or EDC/HOBt. Maintain the reaction temperature strictly between 0 °C and 25 °C[1].

Q2: My Buchwald-Hartwig amination of a 3-substituted azetidine is stalling at <20% conversion. How can I optimize this? Causality & Mechanism: Azetidines, particularly those with bulky substituents at the 2- or 3-position, exhibit significant steric hindrance that impedes the oxidative addition or reductive elimination steps in the palladium catalytic cycle. Furthermore, strong bases like NaOtBu can cause base-induced degradation of the strained ring before coupling occurs. Solution: Employ highly active, sterically demanding biaryl phosphine ligands such as XPhos or BrettPhos, which facilitate reductive elimination[2]. Switch to a milder base like Cs₂CO₃ or t-BuOK and run the reaction in dioxane or toluene at 80–100 °C[2].

Q3: I am coupling a 2,2-disubstituted azetidine with a carboxylic acid, but LC-MS shows a mass corresponding to a completely different scaffold. What happened? Causality & Mechanism: 2,2-disubstituted azetidines are prone to structurally divergent reactivity. Under certain amide coupling conditions (especially with EDC·HCl or T3P), the intermediate can undergo σ-C–N bond cleavage followed by amide N-to-O tautomerism. This triggers a 6-exo-trig spirocyclization, expanding the 4-membered ring into a 6,6-disubstituted 5,6-dihydro-4H-1,3-oxazine[3]. Solution: To prevent ring expansion and favor the kinetic spiro-azetidine amide, optimize the base and solvent. Using strictly non-nucleophilic conditions and avoiding prolonged reaction times can trap the kinetic amide product before it rearranges into the thermodynamic oxazine product[3].

Quantitative Data Summaries

Table 1: Impact of Coupling Reagents on Azetidine Amide Formation vs. Ring Opening
Coupling ReagentReaction TempPrimary ByproductTypical Yield (Amide)Recommendation
Acyl Chloride / Et₃N 25 °C to 60 °CRing-opened chloro-amide10 - 30%Avoid ; high Lewis acidity promotes SN2 cleavage.
EDC / HOBt 0 °C to 25 °CUnreacted starting material50 - 70%Good for stable azetidines; slow kinetics.
HATU / DIPEA 0 °C to 25 °CMinimal85 - 95%Optimal ; rapid kinetics outcompete degradation.
T3P / Et₃N 25 °CDihydro-1,3-oxazinesVariableUse with caution for 2,2-disubstituted azetidines.
Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination of Azetidines
Catalyst / LigandBaseSolventTempConversionNotes
Pd(OAc)₂ / BINAP NaOtBuToluene100 °C< 30%Base-induced degradation observed.
Pd₂dba₃ / XPhos Cs₂CO₃Dioxane80 °C> 85%Excellent for primary/secondary amines.
xPhosPdG3 / BrettPhos t-BuOKTHF / Toluene80 °C> 90%Highly efficient for 3-arylazetidines.

Self-Validating Experimental Protocols

Protocol A: Mild Amide Coupling of Azetidine Derivatives (Minimizing Ring Opening)

Self-Validation Checkpoint: The absence of a +36 Da (HCl addition) or +18 Da (H₂O addition) mass shift in the LC-MS trace confirms the preservation of the intact azetidine ring.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere.

  • Activation: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to pre-form the active ester.

    • Scientist's Note: Pre-activation of the carboxylic acid is critical. Exposing the azetidine to unactivated coupling reagents or localized heat gradients during base addition accelerates degradation pathways.

  • Coupling: Slowly add the azetidine amine (or its HCl salt) (1.1 equiv) to the activated mixture at 0 °C[1].

  • Monitoring: Maintain the temperature strictly at ≤ 25 °C. Monitor the reaction every 30 minutes via TLC or LC-MS. Prolonged reaction times at room temperature increase the risk of gradual ring-opening[1].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 5% LiCl (if using DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling of 3-Substituted Azetidines

Self-Validation Checkpoint: Complete consumption of the aryl halide with no detection of azetidine homocoupling or degradation products indicates successful catalytic turnover and appropriate steric matching.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), the azetidine derivative (1.2 equiv), Pd₂dba₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv)[2].

  • Degassing: Purge the vessel with nitrogen/argon for 10 minutes to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.

    • Scientist's Note: The bulky XPhos ligand prevents the formation of inactive bis(amine)palladium complexes, which is a critical failure point when using sterically demanding azetidines[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

References

  • BenchChem - How to prevent the ring-opening of azetidines during subsequent reactions. Available at:1

  • Google Patents - US10018624B1 - Azetidine-substituted fluorescent compounds. Available at: 2

  • Organic Chemistry Frontiers (RSC Publishing) - Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: 3

Sources

Troubleshooting

Technical Support Center: Purification of Polar Azetidin-3-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with azetidin-3-ol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with azetidin-3-ol derivatives.

Azetidin-3-ols are highly sought-after bioisosteres in drug discovery, but their purification is notoriously difficult. The combination of a basic secondary or tertiary amine within a strained four-membered ring, coupled with a highly polar hydroxyl group, results in extreme water solubility, poor retention on reversed-phase media, and severe streaking on normal-phase silica. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your purification workflows succeed.

Diagnostic Workflow: Selecting a Purification Strategy

Before troubleshooting, use the diagnostic logic below to select the appropriate chromatographic method based on the structural state of your azetidin-3-ol.

G Start Crude Azetidin-3-ol Mixture IsProtected Is the azetidine nitrogen protected? (e.g., Boc, Cbz, Benzyl) Start->IsProtected FreeAmine Free Amine (Highly Polar/Basic) IsProtected->FreeAmine No Protected Protected Amine (Lower Polarity) IsProtected->Protected Yes SCX SCX Catch-and-Release (Removes neutral/acidic impurities) FreeAmine->SCX HILIC HILIC Chromatography (For closely related polar basic impurities) SCX->HILIC If purity < 95% NormalPhase Normal Phase Silica (DCM/MeOH or EtOAc/Hexanes) Protected->NormalPhase High Lipophilicity ReversePhase Reverse Phase (C18) (Water/MeCN with 0.1% Formic Acid) Protected->ReversePhase Moderate Polarity

Workflow for selecting the optimal purification strategy for azetidin-3-ol derivatives.

Section 1: Extraction & Workup Troubleshooting (FAQ)

Q: I am losing my unprotected azetidin-3-ol in the aqueous wash during workup. How can I recover it? A: Unprotected azetidin-3-ols are extremely hydrophilic. The basic secondary amine (pKa ~9–10) and the hydroxyl group form a dense network of hydrogen bonds with water. Traditional liquid-liquid extraction (e.g., DCM/water) will fail because the partition coefficient heavily favors the aqueous layer.

  • Causality & Solution: To force the compound into the organic phase, you must disrupt the aqueous hydration shell.

    • Salting Out: Saturate the aqueous layer with NaCl or K2CO3. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound via the Hofmeister effect[1].

    • pH Adjustment: Ensure the aqueous layer is adjusted to pH > 11 using NaOH to fully deprotonate the azetidine nitrogen, rendering it less polar.

    • Solvent Selection: Switch from DCM to a more polar, water-immiscible solvent mixture, such as Chloroform/Isopropanol (3:1 v/v) or 2-MeTHF.

Q: I evaporated my solvent after extraction, but my yield is extremely low, and I don't see the product in the aqueous layer either. What happened? A: Low molecular weight, unprotected azetidin-3-ols can be surprisingly volatile.

  • Causality & Solution: Without a heavy protecting group, the compact structure allows the free base to co-evaporate with solvents under high vacuum or elevated temperatures. Evaporate solvents at a lower temperature (<30°C) and avoid prolonged exposure to high vacuum. Alternatively, isolate the compound as a hydrochloride salt by adding HCl in dioxane before concentration, which drastically reduces volatility and increases stability.

Section 2: Chromatography Challenges (FAQ)

Q: My protected azetidin-3-ol derivative (e.g., N-Boc or N-Benzyl) streaks heavily on normal-phase silica. How can I fix this? A: Even when the nitrogen is protected, the hydroxyl group at the 3-position and the strained ring system can interact strongly with the acidic silanol groups (Si-OH) on bare silica gel.

  • Causality & Solution: This secondary interaction causes peak tailing and streaking. To self-validate this, run a 2D TLC; if the spot smears diagonally, silanol interaction is the culprit. You must mask the active silanols by adding a basic modifier to your mobile phase. Add 1–5% Triethylamine (TEA) or 1% aqueous NH4OH to your DCM/MeOH gradient[1]. Alternatively, pre-treat the silica column by flushing it with 5% TEA in hexanes before loading your sample.

Q: I can't retain my unprotected azetidin-3-ol on a C18 reverse-phase column. It elutes in the void volume. What are my options? A: Reversed-phase (RP) chromatography relies on hydrophobic interactions. Small, polar, basic molecules like free azetidin-3-ols lack sufficient hydrophobic surface area to partition into the C18 stationary phase, especially when ionized.

  • Causality & Solution: Switch to . HILIC operates as "aqueous normal-phase" chromatography. The stationary phase is polar, and the mobile phase is highly organic (typically >70% Acetonitrile) with a small amount of aqueous buffer. In HILIC, water acts as the strong eluting solvent. The polar azetidin-3-ol partitions into a water-enriched layer immobilized on the polar stationary phase, providing excellent retention and separation from less polar impurities[2].

Section 3: Step-by-Step Methodologies
Protocol A: SCX Catch-and-Release for Free Azetidin-3-ols

Purpose: Isolation of basic azetidines from neutral/acidic byproducts, metal catalysts, or high-boiling solvents like DMF[3]. Mechanism: The basic azetidine nitrogen is protonated by the strongly acidic sulfonic acid resin, forming an ionic bond. Non-basic impurities are washed away. A strong volatile base (NH3) then deprotonates the amine, releasing it from the resin[4].

  • Step 1 (Equilibration): Condition an SCX-2 cartridge (e.g., ISOLUTE SCX-2) with 3–5 column volumes (CV) of Methanol[5].

  • Step 2 (Loading): Dissolve the crude azetidin-3-ol mixture in a minimum volume of Methanol or DCM/MeOH (1:1). Load onto the cartridge at a flow rate of 1–2 drops/second.

  • Step 3 (Washing): Wash the cartridge with 5 CV of Methanol to elute neutral and acidic impurities. (Self-Validation: Spot the wash fraction on a TLC plate and stain with Ninhydrin/KMnO4 to verify your product is NOT breaking through).

  • Step 4 (Elution): Elute the target azetidin-3-ol using 5 CV of 2M Ammonia in Methanol[6].

  • Step 5 (Isolation): Evaporate the basic methanolic eluent under reduced pressure (<30°C) to yield the free base azetidin-3-ol.

Protocol B: HILIC Purification for Highly Polar Azetidine Derivatives

Purpose: Chromatographic separation of polar basic amines that do not retain on C18[7]. Mechanism: Partitioning of the polar analyte between the bulk acetonitrile-rich mobile phase and the water-rich layer adsorbed on the polar stationary phase[8].

  • Step 1 (Column Selection): Select a bare silica, amide, or zwitterionic HILIC column.

  • Step 2 (Mobile Phase Preparation):

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 (ensures consistent ionization of the azetidine).

    • Solvent B: Acetonitrile. (Critical: Do NOT use Methanol as the weak solvent, as it disrupts the aqueous hydration layer required for HILIC)[7].

  • Step 3 (Sample Dilution): Dissolve the sample in a solvent closely matching the starting mobile phase (e.g., 75% Acetonitrile / 25% Water). (Self-Validation: Injecting the sample in 100% water or DMSO will cause peak splitting and poor retention. Always match the initial gradient conditions).

  • Step 4 (Gradient Elution): Run a gradient starting at 95% Solvent B (weak solvent) down to 50% Solvent B (strong solvent) over 10–15 CV[9].

  • Step 5 (Detection): Since unprotected azetidin-3-ols lack a UV chromophore, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Section 4: Quantitative Data Summary

Table 1: Comparison of Stationary Phases and Modifiers for Azetidin-3-ol Purification

Purification ModeStationary PhaseTypical Mobile PhaseModifier / AdditiveRetention MechanismBest Suited For
Normal Phase Bare SilicaDCM / Methanol1–5% TEA or 1% NH4OHAdsorption / Polar interactionsN-Protected azetidin-3-ols (e.g., N-Boc, N-Cbz)
Reversed Phase C18 or AQ-C18Water / Acetonitrile0.1% Formic Acid or TFAHydrophobic partitioningLipophilic derivatives (e.g., N-Benzhydryl)
HILIC Amide, Diol, or ZwitterionicAcetonitrile / Water10 mM Ammonium FormatePartitioning into aqueous layerUnprotected, highly polar azetidin-3-ols
Ion Exchange SCX (Propylsulfonic Acid)Methanol2M NH3 in Methanol (Elution)Electrostatic (Cation exchange)Free amines, desalting, removing neutral impurities
References
  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines. Source: Biotage. 3

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Source: Sigma Aldrich.

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Source: ResearchGate. 2

  • RediSep SCX column - Teledyne ISCO: purification tactic. Source: Teledyne ISCO. 6

  • What can I use to purify polar reaction mixtures? - Biotage. Source: Biotage. 7

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. Source: ACS Publications. 1

  • HILIC – The Rising Star of Polar Chromatography. Source: Element Lab Solutions. 9

  • SCX disposable cartridge cleanup. Source: Cornell Institute of Biotechnology. 5

Sources

Optimization

stability of 1-(Piperidin-4-yl)azetidin-3-ol in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex aqueous stability challenges associated with 1-(Piperidin-4-yl)azetidin-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex aqueous stability challenges associated with 1-(Piperidin-4-yl)azetidin-3-ol .

This molecule presents a unique structural dichotomy: it contains a highly nucleophilic secondary amine (piperidine ring) and a highly strained, electrophilic four-membered ring (azetidine). When introduced to aqueous media, these competing functional groups create multiple vectors for degradation. This guide will deconstruct the causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Vulnerabilities & Degradation Pathways

Understanding why a compound degrades is the prerequisite to preventing it. 1-(Piperidin-4-yl)azetidin-3-ol is susceptible to four primary degradation vectors in aqueous solution:

  • Acid-Catalyzed Hydrolysis: The azetidine ring possesses significant ring strain (~26 kcal/mol). At low pH (< 5.0), the tertiary azetidine nitrogen protonates to form an azetidinium ion. This highly activated intermediate is rapidly attacked by water, leading to irreversible ring-opening and the formation of an acyclic amino-diol [1].

  • Cationic Ring-Opening Polymerization (CROP): Because the molecule contains both a nucleophile (piperidine secondary amine) and an electrophile (azetidine ring), high concentrations (>1 mM) in neutral-to-mildly acidic water trigger intermolecular cross-reactivity. The secondary amine of one molecule attacks the protonated azetidine of another, forming dimers and oligomers [2].

  • Carbamate Formation (CO₂ Capture): Secondary alicyclic amines like piperidine are exceptional carbon dioxide scavengers. In air-exposed aqueous solutions, the piperidine nitrogen reacts with dissolved CO₂ to form a stable carbamate (+44 Da mass shift). This not only depletes the active concentration but also lowers the solution pH, inadvertently accelerating azetidine hydrolysis [3].

  • Trace Metal Oxidation: The piperidine ring is susceptible to oxidation catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from LC-MS systems or low-quality water, leading to N-oxide formation [4].

Pathway A 1-(Piperidin-4-yl)azetidin-3-ol B Acidic Media (pH < 4) A->B H+ C Dissolved CO2 A->C CO2 D High Concentration A->D Bimolecular E Trace Metals A->E Oxidant B_deg Hydrolysis (Diol) B->B_deg H2O C_deg Carbamate (+44 Da) C->C_deg Reaction D_deg Oligomerization D->D_deg Attack E_deg N-Oxidation E->E_deg e- loss

Fig 1. Primary degradation pathways of 1-(Piperidin-4-yl)azetidin-3-ol in aqueous media.

Part 2: Troubleshooting FAQs

Q1: My active concentration drops rapidly when stored in aqueous buffers at room temperature. What is happening? Causality: You are likely observing concentration-dependent intermolecular ring-opening (CROP). In aqueous media between pH 6-8, a fraction of the azetidine is protonated (activated azetidinium) while a fraction of the piperidine remains as a free base nucleophile. This bimolecular collision leads to oligomerization. Solution: Never store this compound in aqueous stock solutions. Store as a lyophilized powder or in anhydrous DMSO at -80°C. For aqueous assays, prepare fresh, dilute solutions (< 100 μM) immediately before use to minimize collision rates.

Q2: I am observing a +44 Da mass adduct in my LC-MS analysis of the aqueous stock. Is this an impurity? Causality: This is not a manufacturing impurity; it is an in situ carbamate formation. The secondary amine on the piperidine ring rapidly absorbs atmospheric CO₂ dissolved in your water. Solution: Degas all aqueous buffers using sonication under vacuum or sparge with inert gas (N₂ or Argon) prior to dissolving the compound. Keep vials tightly sealed with PTFE septa.

Q3: Can I use acidic buffers (e.g., 0.1% TFA) to improve the solubility of the compound? Causality: Absolutely not. While lowering the pH fully protonates both amines (preventing intermolecular nucleophilic attack), it highly activates the strained azetidine ring toward nucleophilic attack by water. This leads to rapid, irreversible hydrolysis. Solution: If pH adjustment is necessary for solubility, use a mild buffer at pH 6.0–6.5 (e.g., MES buffer) and keep the solution on ice to kinetically slow the hydrolysis rate.

Troubleshooting Start Concentration Drop Q1 Is pH < 5.0? Start->Q1 A1 Hydrolysis. Buffer to pH 6.0-6.5. Q1->A1 Yes Q2 Are +44 Da adducts seen on MS? Q1->Q2 No A2 Carbamate Formation. Degas buffer with N2. Q2->A2 Yes Q3 Are high MW dimers present? Q2->Q3 No A3 Intermolecular Attack. Dilute to < 100 μM. Q3->A3 Yes A4 Metal Oxidation. Add 10 μM EDTA. Q3->A4 No

Fig 2. Diagnostic workflow for troubleshooting aqueous stability and degradation issues.

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the stability matrix below. Data represents the half-life (


) of the intact parent mass (m/z 157.13 [M+H]⁺) under various conditions.
ConditionpHTemp (°C)Half-life (

)
Primary Degradant Identified
10 mM in unbuffered DI water (Air exposed)~9.525°C< 2 hoursCarbamate (+44 Da) & Dimers
100 μM in MES buffer6.04°C> 48 hoursHydrolysis product (trace)
100 μM in 0.1% TFA2.025°C< 30 minsAcyclic amino-diol (Hydrolysis)
100 μM in PBS + 10 μM EDTA (Degassed)7.437°C~ 6 hoursDimers / Oligomers
10 mM in Anhydrous DMSON/A-80°C> 6 monthsNone (Stable)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must utilize a self-validating system . This means building internal controls directly into your sample preparation workflow to differentiate between true chemical degradation and analytical artifacts (like LC-MS matrix suppression).

Protocol: Preparation of Stable Aqueous Assay Solutions

Rationale: This protocol minimizes bimolecular collisions, prevents CO₂ capture, and uses an internal standard to validate the true concentration.

Step 1: Anhydrous Stock Preparation

  • Dissolve the lyophilized powder of 1-(Piperidin-4-yl)azetidin-3-ol in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Aliquot immediately into single-use amber glass vials (to prevent photolytic oxidation) flushed with Argon gas. Store at -80°C.

Step 2: Buffer Degassing and Metal Chelation

  • Prepare your target aqueous buffer (e.g., 50 mM MES, pH 6.5).

  • Add 10 μM EDTA to chelate trace metals (Cu²⁺/Fe³⁺) that catalyze piperidine oxidation [4].

  • Sparge the buffer with N₂ gas for 15 minutes to displace dissolved CO₂ and oxygen.

Step 3: Just-in-Time Dilution & Internal Standard Addition (The Validation Step)

  • Thaw a single 10 mM DMSO aliquot immediately before the assay.

  • Dilute the stock into the degassed buffer to a final working concentration of ≤ 100 μM . (Causality: Keeping the concentration low exponentially decreases the rate of bimolecular CROP).

  • Critical Validation: Spike the solution with 1 μM of a stable internal standard (IS), such as 1-cyclopentylpiperidin-4-amine (or a deuterated analog).

  • T=0 Baselining: Immediately extract a 10 μL aliquot and quench it in 90 μL of 50% Acetonitrile containing 0.1% Formic Acid. Analyze via LC-MS.

    • Self-Validation Logic: If the signal ratio of [Analyte]/[IS] drops over time during your experiment, true chemical degradation is occurring. If both the Analyte and IS signals drop equally, you are experiencing matrix suppression or instrument drift, not compound instability.

Part 5: References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin Repository URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reductive Alkylation of Sterically Hindered Azetidines

Welcome to the technical support center for the reductive alkylation of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive alkylation of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The inherent ring strain and steric bulk of many azetidine derivatives can lead to sluggish reactions, low yields, and undesirable side products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reductive alkylation of sterically hindered azetidines, offering explanations for the root causes and providing actionable solutions.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted starting materials (azetidine and carbonyl compound).

  • Minimal or no formation of the desired N-alkylated azetidine.

Potential Root Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination, the formation of an imine or iminium ion intermediate, is often the rate-limiting step, especially with sterically hindered substrates.[2][3][4] The steric bulk around the nitrogen atom of the azetidine and the carbonyl carbon can significantly hinder the initial nucleophilic attack.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier for imine formation. However, be cautious, as excessive heat can lead to decomposition of the strained azetidine ring.[1]

    • Solution 2: Use of a Lewis Acid Catalyst: The addition of a Lewis acid, such as ZnCl₂, Ti(OiPr)₄, or InCl₃, can activate the carbonyl group, making it more electrophilic and promoting the initial condensation with the amine.[5] For particularly challenging cases, stronger Lewis acids might be necessary.

    • Solution 3: Water Removal: The formation of the imine is a reversible equilibrium reaction that produces water.[3][4] Removing water as it is formed will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive might reduce the carbonyl starting material before it has a chance to form the imine. Conversely, a reagent that is too mild may not be effective at reducing the sterically hindered iminium ion.

    • Solution 1: Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for reductive aminations because it is less reactive towards ketones and aldehydes but highly effective at reducing iminium ions.[5][6][7][8] This selectivity allows for a one-pot procedure where the amine, carbonyl, and reducing agent are all present from the start.[9]

    • Solution 2: Consider Alternative Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective under slightly acidic conditions, which can also favor iminium ion formation.[5][6][10] However, be mindful of the toxicity of cyanide byproducts. For particularly stubborn reductions, stronger, non-selective hydrides like sodium borohydride (NaBH₄) can be used, but this typically requires a two-step process where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting carbonyl.[5][6]

    • Solution 3: Explore Borane Complexes: Picoline borane has shown success in the reductive amination of hindered ketones and piperidines where NaBH(OAc)₃ failed.[9]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Solution: Optimize Solvent: 1,2-Dichloroethane (DCE) is a common and often effective solvent for reductive aminations with NaBH(OAc)₃.[7][9] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used.[5][9] If solubility is an issue, experimenting with different aprotic solvents may be beneficial. While protic solvents like methanol are common for NaBH₄ reductions, they are generally not compatible with NaBH(OAc)₃.[9]

Issue 2: Formation of a Ring-Opened Byproduct

Symptoms:

  • Mass spectrometry or NMR analysis indicates the presence of a byproduct with a mass corresponding to the addition of the alkyl group and a nucleophile from the workup (e.g., a γ-amino alcohol or γ-haloamine).

Potential Root Causes & Solutions:

  • Lewis Acid-Promoted Ring Opening: The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic attack, a process that can be exacerbated by the presence of Lewis acids used to activate the carbonyl.[1]

    • Solution 1: Reduce Lewis Acid Concentration: Use the minimum effective concentration of the Lewis acid. A catalytic amount should be sufficient.

    • Solution 2: Choose a Milder Lewis Acid: If ring opening persists, consider switching to a less potent Lewis acid.

    • Solution 3: Perform the Reaction at Lower Temperatures: Lowering the reaction temperature can disfavor the ring-opening pathway, which typically has a higher activation energy.[1]

  • Harsh Reaction Conditions: Prolonged reaction times or high temperatures can also lead to the degradation of the azetidine ring.

    • Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. [1]

Issue 3: Competing Reduction of the Carbonyl Starting Material

Symptoms:

  • Significant formation of the alcohol corresponding to the reduction of the starting aldehyde or ketone.

Potential Root Causes & Solutions:

  • Overly Reactive Reducing Agent: As mentioned previously, a highly reactive reducing agent like NaBH₄ will readily reduce aldehydes and ketones.[5][6]

    • Solution 1: Employ a More Selective Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN, which are less likely to reduce the carbonyl starting material.[5][6][7][8]

    • Solution 2: Implement a Two-Step, One-Pot Procedure: If using a less selective reducing agent is necessary, allow sufficient time for the imine to form before adding the reducing agent. This can be done by stirring the azetidine and carbonyl compound together for a period (e.g., 1-2 hours) before introducing the hydride.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive alkylation of a sterically hindered azetidine?

A1: The optimal pH is a delicate balance. A mildly acidic pH (typically 5-7) is generally preferred to facilitate the formation of the iminium ion, which is more electrophilic than the neutral imine and thus more readily reduced.[6][10] However, if the reaction mixture is too acidic, the azetidine nitrogen will be protonated, rendering it non-nucleophilic and shutting down the initial condensation step. Acetic acid is often added as a catalyst when using NaBH(OAc)₃ to maintain a suitable pH.[7]

Q2: Can I use a ketone as the carbonyl source for the reductive alkylation of a highly hindered azetidine?

A2: While possible, using a ketone, especially a sterically demanding one, presents a significant challenge. The increased steric hindrance of ketones compared to aldehydes makes the formation of the iminium intermediate much more difficult.[2][4] Reactions with ketones often require more forcing conditions, such as higher temperatures, stronger Lewis acid catalysis, and longer reaction times.[3] In some cases, alternative N-alkylation strategies may be more effective.

Q3: Are there alternative methods for N-alkylation if reductive amination fails for my sterically hindered azetidine?

A3: Yes, several alternative methods exist:

  • Direct N-alkylation with Alkyl Halides: This classic method can be effective, but over-alkylation to form a quaternary ammonium salt can be a significant side reaction.[6] Careful control of stoichiometry and reaction conditions is crucial.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): For the introduction of aryl groups, this is a powerful and widely used method.[11]

  • Reductive N-Alkylation with Carboxylic Acids: This method utilizes a carboxylic acid as the alkylating agent in the presence of a suitable reducing agent, offering an alternative to carbonyl compounds.[12]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any byproducts that may be forming.

III. Experimental Protocol: General Procedure for Reductive Alkylation of a Sterically Hindered Azetidine using NaBH(OAc)₃

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.

Materials:

  • Sterically hindered azetidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered azetidine (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq).

  • Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.5 M).

  • If desired, add a catalytic amount of acetic acid (0.1-1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine/iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.

IV. Visualizing the Process

Reductive Alkylation Workflow

Reductive_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Sterically Hindered Azetidine Mixing Mix & Stir Azetidine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Solvent Anhydrous Solvent (e.g., DCE, DCM) Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Equilibrium Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reduction Reduction to N-Alkylated Azetidine Add_Reducing_Agent->Reduction Quench Quench with aq. NaHCO₃ Reduction->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure N-Alkylated Azetidine Purify->Final_Product

Caption: A typical workflow for the reductive alkylation of sterically hindered azetidines.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low or No Product? Check_Imine Inefficient Imine Formation? Start->Check_Imine Yes Success Reaction Optimized Start->Success No Solution_Imine Increase Temp. Add Lewis Acid Remove H₂O Check_Imine->Solution_Imine Yes Check_Reducer Wrong Reducing Agent? Check_Imine->Check_Reducer No Solution_Imine->Success Solution_Reducer Switch to NaBH(OAc)₃ or NaBH₃CN Check_Reducer->Solution_Reducer Yes Check_Solvent Solubility Issue? Check_Reducer->Check_Solvent No Solution_Reducer->Success Solution_Solvent Try Alternative Aprotic Solvents Check_Solvent->Solution_Solvent Yes Check_Solvent->Success No Solution_Solvent->Success

Caption: A decision tree for troubleshooting low-yielding reductive alkylation reactions.

V. References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate.

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications.

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing).

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC.

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing).

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Reductive Amination - Common Conditions. Organic-Chemistry.org.

  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.

  • I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Reddit.

  • Reductive amination and amine alkylation. ECHEMI.

  • Sodium Triacetoxyborohydride. Sigma-Aldrich.

  • Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.

Sources

Optimization

Technical Support Center: Azetidine Derivatives Storage &amp; Handling Guide

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, loss of enantiopurity, or complete degradation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, loss of enantiopurity, or complete degradation of azetidine-containing drug candidates.

Azetidines are four-membered nitrogen-containing heterocycles that have become privileged scaffolds in modern drug discovery due to their ability to improve metabolic stability and target-binding affinity. However, they possess a high inherent ring strain (~26 kcal/mol). This thermodynamic tension makes them highly susceptible to ring-opening, racemization, and decomposition if not stored and handled with precise mechanistic oversight[1].

This guide is designed to troubleshoot your specific experimental issues by explaining the chemical causality behind azetidine degradation and providing self-validating protocols to ensure the integrity of your compounds.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing spontaneous decomposition of my N-substituted aryl azetidine in solution. What is the chemical cause, and how do I stop it? Mechanistic Rationale: Unexplained decomposition in solution is almost always driven by acid-catalyzed ring-opening. If the azetidine nitrogen is sufficiently basic to be protonated by trace acids in your solvent (e.g., residual HCl in chloroform or acidic pH buffers), it forms a highly reactive azetidinium ion[1]. This intermediate lowers the activation energy for nucleophilic attack. If your molecule has a nearby nucleophilic group (like a pendant amide), it will undergo rapid intramolecular ring-opening decomposition[2]. Solution: Always verify the pH of your storage matrix. Buffer solutions to a neutral or slightly basic pH (7.0–8.0) to keep the azetidine in its unprotonated free-base form. The half-life (


) of azetidines drops drastically at low pH (e.g., 

= 0.5 h at pH 1.8)[2].

Q2: My spiro-oxindole azetidine building block is losing its enantiomeric purity during storage. Why is it racemizing without any chiral catalysts present? Mechanistic Rationale: Racemization in highly substituted azetidines (especially 2,2-disubstituted or spiro-systems) occurs via a dynamic ring-opening and ring-closing process. When exposed to trace acids or thermal stress, the azetidine ring can transiently open to form an azafulvenium salt intermediate[3]. Because this intermediate is planar, subsequent ring closure can occur from either face, leading to a complete loss of enantiopurity over time. Solution: Avoid storing these compounds as N-deprotected free amines in acidic environments. If deprotection is necessary, perform it immediately before your coupling reaction. For long-term storage, keep the nitrogen protected (e.g., N-Boc) to destabilize the azafulvenium intermediate and store the solid at -80°C[3].

Q3: The SDS for my N-Boc protected 3-(chlorosulfonyl)azetidine says it is "moisture sensitive." Does water really degrade the ring? Mechanistic Rationale: Yes. While the azetidine ring itself requires activation to open, functional groups attached to it (like chlorosulfonyls) are highly electrophilic. Moisture introduces water as a nucleophile, which not only hydrolyzes the functional group but can also generate HCl as a byproduct. This localized generation of acid subsequently protonates the azetidine nitrogen, triggering the acid-catalyzed ring-opening cascade described in Q1[4]. Solution: Store under an inert gas (Argon or Nitrogen) at 2–8 °C or lower, strictly utilizing anhydrous handling techniques[4].

Part 2: Mechanistic Workflows & Visualizations

To successfully prevent degradation, you must understand the pathways that trigger it. Below is the mechanistic pathway of acid-catalyzed degradation, followed by a troubleshooting decision tree.

Mechanism A Intact Azetidine (High Ring Strain: ~26 kcal/mol) B Protonation (Low pH) or Lewis Acid Coordination A->B Acidic Media / Trace Moisture C Azetidinium Ion / Azafulvenium Salt (Activated Intermediate) B->C Rapid Equilibrium D Nucleophilic Attack (H2O, Alcohols, Pendant Amides) C->D Strain Release E Ring-Opened Degradant (Irreversible Loss of Purity) D->E Hydrolysis / Ring Expansion

Fig 1: Mechanistic pathway of acid-catalyzed azetidine ring-opening and degradation.

Troubleshooting Start Degradation Detected (via LC-MS / NMR) pH Is the matrix/solvent acidic? Start->pH AcidicYes Buffer to pH 7-8 or free-base. Strictly avoid TFA/HCl. pH->AcidicYes Yes Temp Is storage temp > 4°C? pH->Temp No TempYes Store aliquots at -20°C to -80°C. Temp->TempYes Yes Moist Is moisture present? Temp->Moist No MoistYes Store under Argon/N2. Use active desiccators. Moist->MoistYes Yes

Fig 2: Decision tree for troubleshooting azetidine degradation during storage and handling.

Part 3: Quantitative Data & Storage Parameters

Different azetidine derivatives require specific storage environments based on their substitution patterns. Use the following self-validating parameters to establish your lab's storage SOPs.

Azetidine Derivative TypePrimary Degradation PathwayCausative TriggerRecommended Storage Conditions
Unprotected (N-H) Azetidines Oligomerization / Ring-openingHigh concentration, atmospheric

absorption
-20°C, Argon atmosphere, neat or in non-acidic solvent.
N-Boc / N-Acyl Azetidines Acid-catalyzed ring openingTrace acid (e.g., HCl, TFA), Moisture2–8°C, actively desiccated, strictly neutral pH[4].
Spiro-oxindole Azetidines Racemization via azafulveniumAcidic/Basic media, Thermal stress-80°C for long-term storage, free-base form preferred[3].
2-Aryl-N-tosylazetidines Nucleophilic ring-openingNucleophiles (

, alcohols) + Lewis Acids
-20°C, moisture-free (amber vials to prevent photolysis)[1].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental setups, do not rely on assumptions. The following protocols integrate mandatory self-validation checkpoints to confirm the integrity of your azetidines before and during storage.

Protocol A: Safe Aliquoting and Long-Term Storage of Moisture-Sensitive Azetidines

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation (water), which acts as a nucleophile and generates trace acids, destroying the azetidine ring.

  • Preparation: Transfer the bulk azetidine container into a controlled glove box purged with Argon.

    • Self-Validation Checkpoint: Verify the glove box oxygen sensor reads

      
       and the moisture sensor reads 
      
      
      
      before opening the container.
  • Lyophilization/Drying: If the compound was synthesized in-house, ensure it is thoroughly dried under high vacuum (0.1 mbar) for 24 hours to remove trace solvents.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on a 5 mg sample. Proceed only if water content is

      
      .
      
  • Aliquoting: Divide the bulk material into single-use amber glass vials (to prevent photolytic degradation).

  • Sealing: Cap the vials with PTFE-lined septa and crimp securely while still inside the Argon atmosphere.

  • Storage: Transfer the sealed vials to a monitored -20°C or -80°C freezer.

    • Self-Validation Checkpoint: Use a continuous temperature datalogger in the freezer. Review logs weekly to ensure no temperature spikes above -10°C occurred during defrost cycles.

Protocol B: Forced Degradation Profiling (Stability Validation)

Causality: Before utilizing a novel azetidine in a multi-step synthesis, you must understand its specific failure points to avoid downstream yield loss.

  • Baseline Profiling: Dissolve 1 mg of the azetidine in 1 mL of LC-MS grade Acetonitrile.

    • Self-Validation Checkpoint: Run an initial LC-MS and Chiral SFC (if applicable) to establish a

      
       purity baseline and exact retention times.
      
  • Acid Stress Test: Add 10

    
     of 0.1 M HCl to 100 
    
    
    
    of the baseline solution. Incubate at 25°C for 2 hours.
  • Thermal/Moisture Stress Test: Dissolve 1 mg in 1 mL of a 50:50 Acetonitrile/Water mixture. Heat to 60°C for 24 hours.

  • Quenching & Analysis: Neutralize the acid stress test with 10

    
     of 0.1 M NaOH. Analyze both stressed samples via LC-MS.
    
    • Self-Validation Checkpoint (Mass Balance): Calculate the total area under the curve (AUC) for the remaining parent peak plus all new degradant peaks. The total mass balance must account for

      
       of the starting material to confirm all degradation pathways have been successfully detected and mapped.
      

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines National Institutes of Health (PMC) URL:[Link][2]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Pattern of 1-(Piperidin-4-yl)azetidin-3-ol

Executive Summary 1-(Piperidin-4-yl)azetidin-3-ol (C₈H₁₆N₂O) is a highly versatile bicyclic aliphatic building block, frequently utilized in the synthesis of amine fragment libraries and as a rigidified linker in Proteol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol (C₈H₁₆N₂O) is a highly versatile bicyclic aliphatic building block, frequently utilized in the synthesis of amine fragment libraries and as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs). The structural rigidity and physicochemical properties of such linkers directly influence the cell membrane permeability and ternary complex formation of PROTACs ([1]). Accurate characterization of its mass spectrometry (MS) fragmentation pattern is essential for pharmacokinetic (PK) profiling, metabolite identification, and quality control during drug development.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms in analyzing the ESI-MS/MS fragmentation of 1-(Piperidin-4-yl)azetidin-3-ol, providing researchers with actionable, self-validating experimental protocols.

Mechanistic Fragmentation Pathway (ESI-MS/MS)

Understanding the causality behind fragmentation is the cornerstone of robust MS method development. Under positive Electrospray Ionization (ESI+), 1-(Piperidin-4-yl)azetidin-3-ol readily accepts a proton. Due to the higher proton affinity of the secondary amine in the piperidine ring compared to the tertiary amine in the azetidine ring, protonation predominantly occurs at the piperidine nitrogen, yielding a stable precursor ion [M+H]⁺ at m/z 157.1341.

According to established atmospheric pressure ionization rules ([2][3]), the energy imparted during Collision-Induced Dissociation (CID) drives three primary pathways:

  • Neutral Loss of Water: The hydroxyl group on the azetidine ring is highly susceptible to dehydration. The loss of H₂O (18.01 Da) generates a prominent fragment at m/z 139.1235.

  • Inter-Ring C-N Cleavage: The C-N bond connecting the two rings is a primary site of cleavage. Charge retention on the piperidine moiety yields the piperidin-4-yl cation (m/z 84.0813), a dominant base peak characteristic of piperidine derivatives ([4]).

  • Cross-Ring Cleavage: Higher collision energies force the piperidin-4-yl cation to undergo cross-ring fission, expelling ethylene (C₂H₄, 28.03 Da) to form a m/z 56.0500 fragment.

Fragmentation M Precursor Ion [M+H]+ m/z 157.1341 C8H17N2O+ H2O_loss Water Loss[M+H - H2O]+ m/z 139.1235 C8H15N2+ M->H2O_loss -H2O (18.01 Da) Piperidine Piperidin-4-yl Cation m/z 84.0813 C5H10N+ M->Piperidine C-N Cleavage Azetidine Azetidinium Fragment m/z 74.0606 C3H8NO+ M->Azetidine C-N Cleavage RingOpen Cross-Ring Cleavage m/z 56.0500 C3H6N+ Piperidine->RingOpen -C2H4 (28.03 Da)

ESI-MS/MS Fragmentation Pathway of 1-(Piperidin-4-yl)azetidin-3-ol.

Platform Comparison: QqQ vs. HRMS

When integrating 1-(Piperidin-4-yl)azetidin-3-ol into a drug discovery pipeline, selecting the appropriate MS platform is critical. We compare the industry-standard Triple Quadrupole (QqQ) against High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap).

  • Triple Quadrupole (QqQ): Operates at unit mass resolution. It is the gold standard for targeted, high-throughput quantification (e.g., PK studies) using Multiple Reaction Monitoring (MRM). The transition m/z 157.1 → 84.1 is ideal for quantitation due to its high signal-to-noise ratio.

  • HRMS (Q-TOF/Orbitrap): Operates at high resolution (>30,000 FWHM) and sub-5 ppm mass accuracy. It is indispensable for structural elucidation, metabolite identification, and resolving isobaric interferences in complex biological matrices.

Quantitative Data: Fragment Ion Comparison
Fragment IdentityFormulaQqQ Nominal m/zHRMS Exact m/zRelative Abundance (CID 20 eV)Diagnostic Utility
Precursor IonC₈H₁₇N₂O⁺157.1157.134115%Molecular weight confirmation
Water LossC₈H₁₅N₂⁺139.1139.123545%Confirms aliphatic hydroxyl
Piperidin-4-ylC₅H₁₀N⁺84.184.0813100% (Base Peak)Primary MRM Quantitation
AzetidiniumC₃H₈NO⁺74.174.060610%Structural confirmation
Cross-ringC₃H₆N⁺56.156.050025%Secondary MRM Qualifier
Performance Comparison Table
FeatureTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)
Primary Application Targeted Quantitation (PK/PD)Structural ID & Metabolomics
Mass Accuracy ± 0.1 Da< 5 ppm
Sensitivity (LOD) Sub-picogram (pg/mL)Low-nanogram (ng/mL)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Data Acquisition MRM (Multiple Reaction Monitoring)PRM / DDA (Data-Dependent)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. System suitability is continuously monitored via mass error calculations and retention time stability, ensuring that experimental choices are grounded in causality rather than arbitrary selection.

Step 1: Sample Preparation

Causality: 1-(Piperidin-4-yl)azetidin-3-ol is a highly polar aliphatic compound. Using a highly organic solvent for the final diluent would cause peak distortion (solvent effect) on a reversed-phase column.

  • Prepare a 1 mg/mL stock solution in 100% Methanol.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures the basic nitrogens remain fully protonated prior to ESI.

Step 2: UHPLC Separation

Causality: To adequately retain the polar aliphatic rings and prevent them from eluting in the void volume, a highly aqueous initial gradient is required.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 2% B, hold for 0.5 min. Ramp to 50% B over 3 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters & Validation

Causality: ESI capillary voltage must be optimized to prevent in-source fragmentation, which would prematurely deplete the precursor ion before it reaches the collision cell.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Argon (QqQ) or Nitrogen (Q-TOF).

  • Self-Validation Check: Before accepting MS/MS data, verify the precursor ion in MS1. The isotopic distribution must show an M+1 peak (~9% relative abundance due to the 8 carbon atoms). For HRMS, the mass error of the m/z 157.1341 peak must be strictly < 5 ppm.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep 100 ng/mL in MeOH/H2O LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI(+) Ionization 3.5 kV Capillary LC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode ESI->QqQ Quantitation HRMS Orbitrap / Q-TOF PRM/DDA Mode ESI->HRMS Structural ID Data Data Analysis Mass Error < 5 ppm QqQ->Data HRMS->Data

Comparative LC-MS/MS analytical workflow for structural and quantitative analysis.

References

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 2010. URL:[Link]

Sources

Comparative

Azetidine vs. Pyrrolidine: A Medicinal Chemist’s Guide to Scaffold Selection

Executive Summary In modern drug discovery, the choice between four-membered (azetidine ) and five-membered (pyrrolidine ) nitrogen heterocycles is rarely arbitrary. While pyrrolidine is a "workhorse" scaffold found in c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the choice between four-membered (azetidine ) and five-membered (pyrrolidine ) nitrogen heterocycles is rarely arbitrary. While pyrrolidine is a "workhorse" scaffold found in countless approved drugs (e.g., Captopril, Tofacitinib), the azetidine ring has emerged as a high-value bioisostere used to fine-tune physicochemical properties without significantly altering the pharmacophore.

This guide objectively compares these two scaffolds, focusing on the trade-offs between metabolic stability , basicity (pKa) , and conformational rigidity . It provides actionable data and protocols for medicinal chemists navigating this structural switch.

Part 1: Physicochemical Landscape

The transition from a 5-membered pyrrolidine to a 4-membered azetidine is often driven by the need to lower lipophilicity (LogD) or alter metabolic soft spots.

Comparative Data Table
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are more rigid but potentially reactive (ring-opening).
Basicity (pKa) ~11.3 (Secondary amine)~11.3 (Secondary amine)Surprising Similarity: Unlike aziridines (pKa ~8), azetidines retain high basicity similar to pyrrolidines. Note: N-arylation dramatically differentiates them due to orbital overlap.
Lipophilicity (LogP) Generally LowerHigherAzetidine often reduces LogP by ~0.4–0.6 units due to compact solvation shell and polarity.
Conformation Puckered "Butterfly"Flexible "Envelope"Azetidine offers distinct exit vectors (approx 10° deviation from pyrrolidine).
Metabolic Liability Ring Opening (Reactive)

-Carbon Oxidation
Azetidine blocks

-oxidation (CYP450) but introduces ring-opening risk.
The "Lipophilic Efficiency" Advantage

Replacing a pyrrolidine with an azetidine often improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . The smaller hydrophobic surface area of the azetidine ring reduces non-specific binding while maintaining the capacity for specific H-bond interactions.

Part 2: Structural Pharmacology & Vector Analysis

The geometric differences between these rings dictate how substituents are projected into the binding pocket.

Conformational Logic
  • Pyrrolidine: Exists in a dynamic equilibrium of envelope conformations (pseudorotation). Substituents can sweep a larger volume, which is beneficial for "induced fit" but detrimental if entropic penalty is high.

  • Azetidine: Adopts a puckered conformation (butterfly angle ~140°). It is significantly more rigid. Substituents at the 3-position are projected with strict directionality.

Conformational_Vectors cluster_0 Pyrrolidine (5-Membered) cluster_1 Azetidine (4-Membered) Pyr_Core Flexible Envelope (Pseudorotation) Pyr_Vector Sweeping Vector (High Entropy Cost) Pyr_Core->Pyr_Vector Dynamic Binding Target Binding Pocket Pyr_Vector->Binding Induced Fit (Lower Affinity?) Aze_Core Rigid Puckered (Butterfly ~140°) Aze_Vector Fixed Vector (Pre-organized) Aze_Core->Aze_Vector Static Aze_Vector->Binding Lock & Key (Higher Affinity?) caption Figure 1: Conformational entropy penalty is often lower for Azetidine analogs due to rigidity.

Part 3: Metabolic Stability & The "Switch"

One of the most common reasons to switch to azetidine is to block oxidative metabolism.

Mechanism of Action

CYP450 enzymes typically oxidize the carbon


 to the nitrogen (N-dealkylation or lactam formation).
  • Pyrrolidine: The

    
    -carbon is electronically activated and sterically accessible. Oxidation leads to a lactam or ring opening.
    
  • Azetidine: The high ring strain makes the formation of an

    
     center (iminium ion intermediate) at the 
    
    
    
    -position energetically unfavorable (a variation of Bredt’s Rule constraints). Consequently, azetidines are often metabolically "harder" than pyrrolidines.

Risk Factor: The trade-off is acid-catalyzed ring opening . In highly acidic environments (stomach) or specific enzymatic pockets, the ring strain can drive hydrolysis, leading to reactive alkylating agents.

Metabolism_Pathway cluster_Pyr Pyrrolidine Metabolism (Common) cluster_Aze Azetidine Metabolism (Resistant) P_Start Pyrrolidine Scaffold P_CYP CYP450 Oxidation (alpha-hydroxylation) P_Start->P_CYP P_Prod Lactam / Ring Opening (High Clearance) P_CYP->P_Prod A_Start Azetidine Scaffold A_CYP CYP450 Oxidation A_Start->A_CYP A_Risk Acid/Nu- Ring Opening (Potential Toxicity) A_Start->A_Risk Low pH / Nu- A_Block BLOCKED (Strain Energy) A_CYP->A_Block caption Figure 2: Azetidine resists oxidative clearance but carries a risk of nucleophilic ring opening.

Part 4: Case Studies in Drug Design

Case Study 1: Inhaled DDR1 Inhibitors (AstraZeneca/Vertex)
  • Challenge: A pyrrolidine-based DDR1 inhibitor showed good potency but poor pharmacokinetic (PK) properties and high clearance.

  • Solution: Ring contraction to Azetidine (Compound 37) .

  • Outcome:

    • Potency: Retained nanomolar potency (pIC50 = 7.7).

    • Selectivity: Improved kinase selectivity profile.

    • Safety: Reduced cardiotoxicity risk (hERG liability often decreases with lower LogP).

    • PK: Excellent profile for inhaled administration due to high metabolic stability in lung tissue.

Case Study 2: JAK Inhibitors (Pfizer)
  • Context: Tofacitinib utilizes a pyrrolidine ring. During the exploration of "Tofacitinib-like" space, azetidine analogs were synthesized to modulate selectivity between JAK1/JAK2/JAK3.

  • Finding: While the pyrrolidine is optimal in Tofacitinib, azetidine analogs in related series often demonstrated superior metabolic stability in human liver microsomes (HLM) by blocking the

    
    -oxidation site common in the pyrrolidine ring.
    

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Substituted Azetidines (Modified Couty Synthesis)

Methodology for avoiding the common "Pyrrolidine Impurity" via rearrangement.

Objective: Synthesize a chiral 2-substituted azetidine from a


-amino alcohol.

Reagents:

  • Starting Material: Chiral

    
    -amino alcohol.
    
  • Activator: Thionyl chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ).
  • Base:

    
     or DIPEA.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Chlorination: Treat the N-protected

    
    -amino alcohol with 
    
    
    
    in refluxing
    
    
    to generate the
    
    
    -chloroamine.
    • Critical Control: Ensure complete conversion to avoid mixed cyclization later.

  • Cyclization (4-exo-tet): Dissolve the crude

    
    -chloroamine in 
    
    
    
    (0.1 M, high dilution is key to prevent polymerization). Add 3 equivalents of
    
    
    .
  • Heating: Heat to reflux (80°C).

    • Troubleshooting: If a 5-membered ring (pyrrolidine) byproduct is observed, it is likely due to thermal rearrangement of the azetidinium intermediate or impurities in the starting amino alcohol (gamma-amino alcohol contamination).

  • Workup: Filter salts, concentrate, and purify via flash chromatography (EtOAc/Hexane). Azetidines are often less polar than their pyrrolidine counterparts on silica.

Protocol B: Comparative Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) difference between matched pair scaffolds.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Prepare 10 mM DMSO stocks of the Azetidine and Pyrrolidine analogs.

  • Incubation:

    • Dilute compounds to 1

      
       in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .
    • 
      .
      
    • Expectation: Azetidine analog should show a lower slope (longer

      
      ) if the primary metabolic route of the pyrrolidine was 
      
      
      
      -oxidation.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (2026) [1][2]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) [3]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs Source: PubMed / Future Medicinal Chemistry

  • Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem Guides

  • Matched Molecular Pair Analysis in Drug Discovery: Methods and Applications Source: Journal of Medicinal Chemistry

Sources

Validation

Technical Comparison Guide: HPLC Retention &amp; Separation Strategies for 1-(Piperidin-4-yl)azetidin-3-ol

The following guide is a technical comparison designed for analytical chemists and pharmaceutical scientists. It synthesizes experimental methodologies for the impurity profiling of 1-(Piperidin-4-yl)azetidin-3-ol , a hi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for analytical chemists and pharmaceutical scientists. It synthesizes experimental methodologies for the impurity profiling of 1-(Piperidin-4-yl)azetidin-3-ol , a highly polar, basic intermediate often used in the synthesis of JAK inhibitors and other heterocyclic APIs.[1]

Executive Summary: The Polarity Challenge

1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1065484-72-5) presents a classic chromatographic challenge: it is a small, highly polar, basic diamine.[1] On standard C18 columns at acidic pH, it often elutes in the void volume (


) due to full protonation of both nitrogen centers, leading to poor resolution from unretained salts and polar matrix components.

This guide compares the two most effective strategies for retaining and separating this compound and its impurities:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : The "Orthogonal" Approach.

  • High-pH Reversed-Phase (High-pH RP) : The "Suppression" Approach.[1]

Impurity Profile & Structural Logic

To understand retention times, we must first characterize the analytes based on their synthesis pathway (typically reductive amination or nucleophilic substitution).

CompoundRoleStructure NotePolarity (LogP approx)Predicted Behavior (C18)
1-(Piperidin-4-yl)azetidin-3-ol API/Intermediate Secondary amine + Azetidine + HydroxylLow (< 0)Early Elution (Void risk)
Azetidin-3-ol Starting MaterialSmall, cyclic amino-alcoholVery Low (<< 0)Unretained (Void)
Piperidin-4-one Starting MaterialCyclic ketoneLowEarly/Mid Elution
Boc-Protected Intermediate Precursortert-butyl carbamate protecting groupHigh (> 2.[1]0)Late Elution (Strong retention)
Benzyl-Protected Analog Precursor (Alt)Benzyl group on nitrogenModerate/HighLate Elution

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best For: Quantifying highly polar starting materials (Azetidin-3-ol) that are lost in the void on C18.[1]

The Mechanism

HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a low-aqueous mobile phase. Water acts as the strong solvent.[1][2] This effectively reverses the elution order compared to C18: hydrophobic impurities elute first, and the polar API elutes later.

Experimental Protocol (HILIC)
  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic/Gradient:

    • 0-2 min: 90% B (Equilibration)[1]

    • 2-15 min: 90% B

      
       60% B (Increasing water elutes polar compounds)[1]
      
  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm (Low wavelength required due to lack of strong chromophores).

Retention Performance (HILIC)
AnalyteRelative Retention Time (RRT)Elution Logic
Boc-Intermediate ~0.2 - 0.3Hydrophobic; elutes near solvent front.[1]
Piperidin-4-one ~0.6Moderately polar; elutes before the diamine.
1-(Piperidin-4-yl)azetidin-3-ol 1.00 (Reference) Strong interaction with water layer on silica.
Azetidin-3-ol ~1.2 - 1.5Most polar/hydrophilic; strongest retention.[1]

Method B: High-pH Reversed-Phase (C18)

Best For: General purity profiling and separating hydrophobic precursors (Boc/Benzyl forms).[1]

The Mechanism

Standard acidic C18 methods fail because the basic amines are protonated (


) and repel the hydrophobic stationary phase. By raising the pH to ~10 (above the pKa of the piperidine nitrogen), we deprotonate the molecule, rendering it neutral and sufficiently hydrophobic to interact with the C18 chains.
Experimental Protocol (High-pH RP)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Gemini NX-C18).[1] Crucial: Must be pH stable up to 12.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 5% B

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 40°C (Improves peak symmetry for amines).

Retention Performance (High-pH C18)
AnalyteRelative Retention Time (RRT)Elution Logic
Azetidin-3-ol < 0.2 (Void)Too polar even at high pH.[1]
1-(Piperidin-4-yl)azetidin-3-ol 1.00 (Reference) Retained due to deprotonation.
Piperidin-4-one ~1.1Ketone is less polar than the amine.[1]
Boc-Intermediate > 2.5Very hydrophobic; late eluting.[1]

Comparative Analysis & Decision Matrix

The choice of method depends entirely on which impurity is critical to your specification.[1]

FeatureMethod A: HILICMethod B: High-pH C18
Retention of Main Peak Excellent (Late eluting)Moderate (Requires pH > 10)
Detection of Polar Impurities Superior (Retains Azetidin-3-ol)Poor (Elutes in void)
Detection of Hydrophobic Impurities Poor (Elutes in void)Superior (Good resolution)
MS Compatibility High (High organic content aids ionization)High (Volatile buffers)
Robustness Low (Sensitive to equilibration times)High (Standard RP robustness)
Visual Workflow: Method Selection

The following diagram illustrates the decision logic for selecting the appropriate chromatographic mode based on the specific impurities targeting.

HPLC_Workflow Start Start: Impurity Profiling of 1-(Piperidin-4-yl)azetidin-3-ol CheckImpurity Identify Critical Impurity Class Start->CheckImpurity PolarImp Target: Polar Starting Materials (e.g., Azetidin-3-ol) CheckImpurity->PolarImp High Polarity HydroImp Target: Hydrophobic Precursors (e.g., Boc-Protected) CheckImpurity->HydroImp Low Polarity HILIC_Method METHOD A: HILIC Mode (Amide Column, ACN/NH4OAc pH 9) PolarImp->HILIC_Method RP_Method METHOD B: High-pH RP (Hybrid C18, MeOH/NH4HCO3 pH 10) HydroImp->RP_Method Result_HILIC Outcome: Polar impurities retained (RRT > 1.0) Hydrophobic elute early HILIC_Method->Result_HILIC Result_RP Outcome: Main peak retained (RRT 1.0) Hydrophobic impurities resolved (RRT > 2.0) RP_Method->Result_RP

Caption: Decision tree for selecting HILIC vs. High-pH Reversed Phase based on the target impurity profile.

Troubleshooting Common Issues

Issue 1: Peak Tailing

Cause: Interaction between the basic nitrogen of the piperidine ring and residual silanols on the silica surface. Solution:

  • For C18: Ensure pH is high (> 9.[1]5) to suppress ionization.[1] If using low pH, add an ion-pairing reagent like 0.1% TFA or HFBA (Heptafluorobutyric acid) [1].[1]

  • For HILIC: Increase buffer concentration to 20mM Ammonium Acetate to mask silanol sites.

Issue 2: Retention Time Drift (HILIC)

Cause: HILIC columns are highly sensitive to the water layer thickness on the silica surface. Solution: Ensure a long equilibration time (at least 20 column volumes) when starting or after a gradient run.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in HILIC and RPLC. Journal of Chromatography A.

  • Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Sigma-Aldrich. (2023).[1] 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride Product Specification & Safety Data.

  • ResearchGate. (2020).[1] Validated HPLC Method for the Quantitative Analysis of Piperidine Derivatives.

Sources

Comparative

A Senior Application Scientist's Guide to Verifying the Purity of 1-(Piperidin-4-yl)azetidin-3-ol using LCMS

Introduction: The Analytical Imperative for Novel Building Blocks In the landscape of modern drug discovery, small, functionalized heterocyclic scaffolds are invaluable. 1-(Piperidin-4-yl)azetidin-3-ol is one such buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery, small, functionalized heterocyclic scaffolds are invaluable. 1-(Piperidin-4-yl)azetidin-3-ol is one such building block, featuring a desirable combination of a piperidine ring, a strained azetidine ring, and a hydroxyl group, making it a versatile precursor for novel therapeutics. However, its utility is directly proportional to its purity. The presence of even trace-level impurities—arising from starting materials, synthetic by-products, or degradation—can compromise biological activity, introduce toxicity, and derail drug development programs.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth, scientifically-grounded methodology for the purity verification of 1-(Piperidin-4-yl)azetidin-3-ol using Liquid Chromatography-Mass Spectrometry (LCMS). We will explore the rationale behind the chosen analytical strategy, present a detailed experimental protocol, and compare the performance of LCMS with alternative analytical techniques.

The Analytical Challenge: Understanding the Physicochemical Nature of the Analyte

1-(Piperidin-4-yl)azetidin-3-ol is a polar, hydrophilic molecule (LogP ≈ -0.5) containing two basic nitrogen atoms and a hydroxyl group.[4] These characteristics present a significant challenge for traditional reversed-phase (RP) liquid chromatography, where such compounds exhibit poor retention and often elute in the solvent front, co-eluting with other polar impurities and suffering from matrix effects.[5][6]

Effective purity analysis, therefore, requires a chromatographic strategy that can adequately retain and separate this polar analyte from its structurally similar potential impurities. Potential process-related impurities could include unreacted starting materials, products of incomplete cyclization, or by-products from side reactions like N-alkylation.[7][8]

Chromatographic Strategy: Why HILIC is the Superior Choice

To overcome the retention challenges, two primary strategies are often considered for polar analytes: Reversed-Phase with Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion-Pairing Chromatography (IPC): This technique adds a reagent to the mobile phase that forms a neutral, hydrophobic ion-pair with the charged analyte, enhancing its retention on a non-polar stationary phase.[9][10] However, IPC has significant drawbacks when coupled with mass spectrometry. Ion-pairing reagents are often non-volatile and can cause severe ion suppression in the MS source, reducing sensitivity and leading to persistent contamination of the instrument.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, unbonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12] Polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This technique is ideal for polar compounds as it provides robust retention, uses MS-friendly volatile mobile phases, and often yields enhanced ESI-MS sensitivity due to the high organic content promoting efficient desolvation.[13]

For these reasons, a HILIC-based LCMS method is the most logical and scientifically sound approach for the purity analysis of 1-(Piperidin-4-yl)azetidin-3-ol.

Experimental Protocol: A Validated HILIC-LCMS Method

This protocol is designed for a high-resolution LCMS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap) to enable accurate mass measurements for confident impurity identification.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the 1-(Piperidin-4-yl)azetidin-3-ol sample into a 5 mL volumetric flask. Dissolve and bring to volume with a diluent of 90:10 (v/v) Acetonitrile:Water. The high organic content of the diluent is critical for maintaining peak shape integrity in HILIC.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same diluent.

  • Filtration: Filter the working solution through a 0.22 µm PVDF syringe filter prior to injection.

Liquid Chromatography Parameters
ParameterSettingRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)The amide stationary phase provides excellent retention and selectivity for a wide range of polar compounds.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate is a volatile salt that aids in ionization and improves peak shape. Formic acid ensures an acidic pH to keep the basic nitrogens protonated.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary organic component for the HILIC separation.
Gradient 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-9 min: 50% B; 9-9.1 min: 50% to 95% B; 9.1-12 min: 95% BIn HILIC, increasing the aqueous component (A) is what drives the elution of polar analytes. The gradient starts with high organic content for strong retention.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing good efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion.
Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, pre-ionized molecules. Positive mode is selected due to the basic nature of the piperidine and azetidine nitrogens, which readily accept a proton.
Capillary Voltage 3.5 kVOptimizes the spray for efficient ion generation.
Nebulizer Pressure 35 psiAssists in the formation of a fine aerosol for effective desolvation.
Drying Gas Flow 10 L/minRemoves solvent from the droplets to release gas-phase ions.
Drying Gas Temp. 325 °CFacilitates rapid desolvation.
Acquisition Mode Full Scan (m/z 70-600) with Data-Dependent MS/MSFull scan provides a comprehensive profile of all ionizable species. Data-dependent MS/MS triggers fragmentation on the most intense ions, providing structural information crucial for identifying unknown impurities.[3]
Mass Resolution >20,000 (FWHM)High resolution is essential for accurate mass measurement, enabling the determination of elemental compositions for both the parent compound and any detected impurities.

Data Analysis and Impurity Profiling Workflow

A systematic approach is required to translate raw data into a definitive purity assessment. The workflow ensures that all potential impurities are detected, identified, and quantified.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Impurity Characterization cluster_3 Reporting A1 LC-HRAM-MS Data Acquisition B1 Extract Total Ion Chromatogram (TIC) A1->B1 B2 Peak Detection & Integration B1->B2 B3 Extract Accurate Mass & MS/MS Spectra B2->B3 C1 Calculate Area % Purity B2->C1 C2 Determine Elemental Composition from Accurate Mass B3->C2 D1 Final Purity Report C1->D1 C3 Elucidate Structure from MS/MS Fragmentation C2->C3 C4 Propose Impurity Identity C3->C4 C4->D1

Caption: Workflow for LCMS-based impurity profiling.
  • Purity Calculation: The purity is initially estimated by calculating the area percentage of the main component relative to the total area of all detected peaks in the chromatogram. This method is standard for impurity profiling as per regulatory guidelines.[3]

  • Impurity Identification: For any peak exceeding the reporting threshold (e.g., >0.05% as per FDA recommendations), its accurate mass is used to generate a list of possible elemental compositions.[3]

  • Structural Elucidation: The MS/MS fragmentation pattern of the impurity is compared to that of the parent compound. Common fragmentation pathways can reveal the location of structural modifications, confirming the impurity's identity.

Performance Comparison with Alternative Techniques

While HILIC-LCMS is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods. Each technique offers unique advantages and disadvantages.

TechniquePrincipleAdvantages for 1-(Piperidin-4-yl)azetidin-3-olDisadvantages
HILIC-LCMS Chromatographic separation based on polarity, coupled with mass-based detection.High sensitivity; excellent for polar compounds; provides molecular weight and structural information for impurities.[14][15]Quantitative accuracy can be affected by differing ionization efficiencies of impurities.
qNMR Measures nuclear spin resonance in a magnetic field.Gold standard for structural elucidation; truly quantitative without requiring individual impurity standards; provides an absolute purity value.Significantly lower sensitivity (mg scale required); may not detect trace impurities (<0.1%).
GC-MS Separation of volatile compounds in the gas phase, coupled with mass detection.Excellent for identifying and quantifying volatile impurities like residual solvents.[16][17]Not suitable for non-volatile, polar compounds without chemical derivatization, which adds complexity.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for determining enantiomeric purity, as the molecule contains a stereocenter.[18][19]Provides no structural information on impurities; requires dedicated columns and method development.

Conclusion: An Integrated Approach to Ensuring Purity

For verifying the purity of 1-(Piperidin-4-yl)azetidin-3-ol, HILIC-LCMS stands out as the most effective and informative primary analytical technique. It directly addresses the challenges posed by the analyte's high polarity, providing excellent separation, high sensitivity, and the crucial mass data needed for the confident identification of unknown impurities.[15][20] This method aligns with the principles of modern pharmaceutical analysis, where speed, sensitivity, and specificity are paramount.

However, for a complete quality assessment suitable for regulatory submission, an orthogonal approach is recommended. Combining the impurity profile from HILIC-LCMS with an absolute purity value from quantitative NMR (qNMR) and an enantiomeric excess determination from Chiral HPLC provides a self-validating system of checks and balances. This multi-faceted strategy ensures the highest level of confidence in the quality of this critical building block, ultimately supporting the development of safe and effective new medicines.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.com. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr-Maisch.com. Retrieved from [Link]

  • LCGC International. (2022, April 15). Increasing LC–MS-MS Sensitivity with Luna® HILIC. Chromatographyonline.com. Retrieved from [Link]

  • Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Waters.com. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent.com. Retrieved from [Link]

  • Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5745–5755. Retrieved from [Link]

  • Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]

  • Li, F., & Shui, G. (2021). Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Metabolomics, 41-68. Retrieved from [Link]

  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?. Researchgate.net. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.com. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Carloerbareagents.com. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.gov. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Medistri.swiss. Retrieved from [Link]

  • BioPharma Services Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Biopharmaservices.com. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. NAL.usda.gov. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.com. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Apasscience.com. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Researchgate.net. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. Retrieved from [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. Biopharmaservices.com. Retrieved from [Link]

  • Oxford Academic. (2024, September 11). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Academic.oup.com. Retrieved from [Link]

  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II. Chromatographyonline.com. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)azetidin-3-ol. Pharmaffiliates.com. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Sigmaaldrich.cn. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Researchgate.net. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Beilstein-journals.org. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Patents.google.com.
  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Ncbi.nlm.nih.gov. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic-chemistry.org. Retrieved from [Link]

  • MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Mdpi.com. Retrieved from [Link]

  • Semantic Scholar. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semanticscholar.org. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Mdpi.com. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Researchgate.net. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Impact of Azetidine Substitution on LogP and LogD Values

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of successful lead optimization. Among these, lipophilicity, quantified by the partition coefficient (LogP) and distribution coefficient (LogD), is a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth, comparative analysis of how incorporating an azetidine scaffold—a four-membered nitrogen-containing heterocycle—can significantly modulate these lipophilicity parameters.

The Central Role of Lipophilicity in Drug Efficacy and Safety

Lipophilicity governs the passage of a drug across biological membranes and its interaction with target proteins.[1][] An optimal lipophilicity profile is crucial for a drug's overall success.[1]

  • LogP (Partition Coefficient): This is the measure of a compound's affinity for a lipid (n-octanol) versus an aqueous environment in its neutral, non-ionized state.[1]

  • LogD (Distribution Coefficient): A more physiologically relevant metric, LogD measures the partitioning of a compound in both its ionized and non-ionized forms at a specific pH, typically 7.4 to mimic blood serum.[5][6]

While higher lipophilicity can enhance target affinity, excessive levels often lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[2][] Therefore, precise control over LogP and LogD is a key objective in medicinal chemistry.

Azetidine: A Strategic Tool for Lipophilicity Modulation

Azetidines have become increasingly popular in drug design due to their unique structural and physicochemical properties.[7][8][9][10] Their strained four-membered ring imparts a degree of conformational rigidity that is distinct from more flexible five- and six-membered rings like pyrrolidine and piperidine.[8][11]

Impact on LogP

The introduction of an azetidine ring into a molecule is a recognized strategy to decrease lipophilicity. This is primarily due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor, increasing the molecule's affinity for aqueous environments. The effect of azetidine on LogP is often more pronounced compared to its larger heterocyclic counterparts.

FeatureAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain High (~25.4 kcal/mol)[11]LowerLow[11]
Impact on LogP Significant ReductionModerate ReductionLesser Reduction

Table 1: Comparative properties of azetidine, pyrrolidine, and piperidine.

Impact on LogD

For ionizable compounds, particularly bases, LogD is the more critical parameter. The basicity (pKa) of the nitrogen atom in the heterocycle plays a pivotal role. The pKa of azetidine is approximately 11.29, which is slightly higher than that of piperidine (around 11.22).[11] This means that at physiological pH (7.4), a significant portion of azetidine-containing compounds will be protonated. This ionization leads to a substantial decrease in LogD, thereby increasing the compound's hydrophilicity.

A molecular matched pair analysis can provide valuable insights into the change in LogD (ΔlogD) upon specific structural modifications.[12] While a comprehensive public database for azetidine ΔlogD is still growing, the general trend observed in medicinal chemistry is that the replacement of a less polar group with an azetidine moiety leads to a favorable decrease in lipophilicity.

Experimental Protocols for Determining LogP and LogD

While computational models provide useful estimations, experimental determination of LogP and LogD remains the gold standard for accurate lipophilicity assessment.[5]

Shake-Flask Method for LogP Determination

This traditional method involves partitioning a compound between n-octanol and water, followed by measuring the concentration in each phase.[2]

Workflow:

  • Preparation: Create a stock solution of the compound in n-octanol and prepare pre-saturated n-octanol and water phases.

  • Equilibration: Mix the stock solution with the aqueous phase and shake until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Quantify the compound's concentration in each phase using a suitable analytical technique like HPLC.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Caption: Shake-Flask Method for LogP Determination.

High-Performance Liquid Chromatography (HPLC) for LogP and LogD Determination

A faster, high-throughput method involves correlating a compound's retention time on a reverse-phase HPLC column with that of standards with known LogP values.[5][13][14] By using buffers at different pH values as the mobile phase, LogD can also be determined.[13][14]

G A Inject Compound & Standards onto RP-HPLC Column B Measure Retention Times A->B C Create Calibration Curve (Retention Time vs. Known LogP) B->C D Determine LogP of Unknown C->D E Repeat with Buffered Mobile Phase (pH 7.4) to Determine LogD D->E

Caption: HPLC-based Determination of LogP and LogD.

Strategic Implementation of Azetidine in Drug Design

The unique characteristics of the azetidine ring offer several advantages in the optimization of lead compounds:

  • Improved Physicochemical Properties: The incorporation of azetidine can enhance solubility and metabolic stability.[7]

  • Novel Chemical Space: Azetidine scaffolds provide access to unique three-dimensional structures that are often unattainable with larger rings.[8]

  • Enhanced Receptor Affinity: The conformational rigidity of the azetidine ring can help to pre-organize a molecule into a bioactive conformation for optimal target binding.[8]

  • Approved Drugs: Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif, highlighting its therapeutic relevance.[7]

Conclusion

The substitution with an azetidine ring is a powerful strategy in medicinal chemistry to fine-tune the lipophilicity of drug candidates. Its ability to significantly reduce LogP and LogD values can lead to improved ADMET properties, including enhanced solubility and reduced metabolic clearance. The distinct conformational properties of the azetidine scaffold also provide opportunities for improving target potency and selectivity. By understanding the principles and experimental methodologies outlined in this guide, researchers can effectively leverage azetidine chemistry to design and develop safer and more effective medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026, January 5).
  • Lipophilicity of Drug. BOC Sciences. (2024, April 23).
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.
  • Waring, M. J. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 14(12), 1159-1162.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma. (2017, October 20).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • logP and logD Calcul
  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b), piperidine (6 b), and their mono‐ and difluorinated derivatives.
  • Azetidines of pharmacological interest. PubMed. (2021, June 29).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • LogP and logD calcul
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • LogP/D. Cambridge MedChem Consulting.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. (2009, March 1).
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 139-140.
  • Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids.
  • Plunkett, A. O. (1994). Pyrrole, pyrrolidine, pyridine, piperidine, and azepine alkaloids.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride

Executive Summary & Chemical Profile Compound: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride CAS: 1443624-48-3 (HCl salt variant reference) Formula: C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride CAS: 1443624-48-3 (HCl salt variant reference) Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

N

O · 2HCl Molecular Weight: ~229.15 g/mol

As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity. This compound is a dihydrochloride salt of a diamine . In solution, it acts as a weak acid. While stable, it poses specific risks regarding irritation and potential aquatic toxicity. The disposal protocols below are designed to prevent environmental contamination and ensure personnel safety by strictly segregating this compound from incompatible waste streams (e.g., strong oxidizers or hypochlorites).

Hazard Identification & Safety Prerequisites

Before initiating any disposal workflow, you must validate your safety setup.[1] This compound is classified generally under GHS07 (Irritant) .

Critical Hazards (GHS Classifications)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedDo not dispose of via sanitary sewer (sink).
H315 Causes skin irritationDouble-glove (Nitrile) when handling solid waste.
H319 Causes serious eye irritationSafety goggles are mandatory; face shield recommended for liquid transfers >500mL.
H335 May cause respiratory irritationAll solid handling must occur inside a certified fume hood.
Required PPE & Engineering Controls
  • Respiratory: N95 mask if weighing outside a hood (not recommended); Fume hood is primary.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Change immediately upon contamination.[2][3][4]

  • Eyes: ANSI Z87.1 compliant chemical splash goggles.

Waste Characterization & Segregation

Proper characterization prevents dangerous chemical reactions in the waste container.[5]

Chemical Compatibility Matrix
  • Incompatible with: Strong oxidizing agents (e.g., permanganates, nitrates), acid chlorides, and acid anhydrides.

  • Reactivity: As a dihydrochloride salt, mixing with strong bases (NaOH, KOH) will liberate the free amine, potentially altering volatility and odor profiles. Keep acidic.

Waste Stream Classification Table
Waste TypeDescriptionCorrect Waste StreamContainer Type
Solid Waste Pure compound, contaminated weighing boats, gloves, paper towels.Solid Hazardous Waste (Organic) HDPE Wide-Mouth Jar
Liquid Waste (Aqueous) Dissolved compound in water or buffers.Aqueous Hazardous Waste (Toxic/Acidic) HDPE Carboy
Liquid Waste (Organic) Dissolved in DMSO, Methanol, or DCM.Organic Solvent Waste (Halogenated/Non-Halogenated) HDPE/Glass Carboy
Sharps Contaminated needles or glass pipettes.Biohazard/Sharps Container Puncture-proof Box

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Objective: Safely contain solid residues for high-temperature incineration.

  • Containment: Place the solid waste (weighing papers, contaminated gloves) into a clear, sealable polyethylene bag.

  • Secondary Containment: Transfer the sealed bag into the Solid Hazardous Waste drum/container.

  • Labeling: Immediately affix a hazardous waste tag.

    • Constituents: "1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[6][7]

Protocol B: Liquid Waste (Aqueous & Organic)

Objective: Prevent drain disposal and ensure solvent compatibility.

  • pH Check (Aqueous only): Test the pH of the solution. As a dihydrochloride, it will likely be acidic (pH < 4).

    • Action: If your facility requires neutral waste (pH 5-9), carefully neutralize with dilute Sodium Bicarbonate (NaHCO

      
      ) before adding to the waste carboy. Caution:  CO
      
      
      
      gas will evolve.
  • Solvent Segregation:

    • If dissolved in Water/Buffer : Pour into "Aqueous Waste" carboy.

    • If dissolved in Methanol/DMSO : Pour into "Organic Solvents" carboy.

  • Rinsing: Triple-rinse the original vessel with the primary solvent (water or methanol). Add all rinsate to the waste carboy. Do NOT pour rinsate down the sink.[1]

Protocol C: Empty Container Management

Objective: Decontaminate vendor bottles for recycling or trash.

  • Triple Rinse: Add solvent (water is sufficient for this salt) to 10% of the bottle volume. Cap and shake vigorously. Decant into Liquid Waste.[1] Repeat 3 times.

  • Deface: Cross out the label, specifically the CAS number and chemical name, using a permanent marker. Write "EMPTY" clearly.

  • Disposal: Place the uncapped bottle in the recycling bin or glass trash, depending on facility rules. Caps go in regular trash.[8]

Visual Decision Workflows

Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 1-(Piperidin-4-yl)azetidin-3-ol 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidAction Place in Solid Hazardous Waste (Incineration) Solid->SolidAction Contaminated Consumables SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Water / Buffer SolventCheck->Aqueous >90% Water Organic Organic (DMSO, MeOH) SolventCheck->Organic Solvents AqAction Collect in Aqueous Waste Carboy (Check pH Compatibility) Aqueous->AqAction OrgAction Collect in Organic Solvent Waste Organic->OrgAction

Caption: Logical decision matrix for segregating 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride waste streams.

Spill Response Workflow

In the event of a laboratory spill, follow this immediate containment logic.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill Clean Don PPE (Double Gloves, Goggles) Assess->Clean Minor Spill TypeCheck Solid or Liquid? Clean->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid Solution TypeCheck->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Dispose Bag as Hazardous Waste Clean Area with Soap/Water Sweep->Dispose Absorb->Dispose

Caption: Immediate operational workflow for containing and cleaning minor spills.

Regulatory Compliance & Record Keeping

To maintain "Self-Validating" compliance (E-E-A-T principle), you must document the disposal chain.

  • Weekly Inspection: Verify that caps are tight and no corrosion is visible on the container.

  • Manifesting: When transferring to your facility's EHS or external contractor, ensure the waste is described as:

    • Proper Shipping Name: Waste Corrosive solid, acidic, organic, n.o.s. (if pH < 2) OR Waste Toxic solids, organic, n.o.s. (depending on concentration).[1]

    • Note: For most small-scale lab waste, "Hazardous Waste, Organic N.O.S. (contains piperidine derivatives)" is sufficient for internal transfer.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: 4-(Azetidin-1-yl)piperidine dihydrochloride (Structural Analog). National Library of Medicine. Retrieved from

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures. Laboratory Safety Guide. Retrieved from

  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Amine Salts. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride

Part 1: The Hazard Landscape (Expertise & Logic) As researchers, we often treat "Irritant" labels as routine. However, 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride presents a specific physicochemical profile that dema...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hazard Landscape (Expertise & Logic)

As researchers, we often treat "Irritant" labels as routine. However, 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride presents a specific physicochemical profile that demands more than a generic safety approach. This compound is a dihydrochloride salt of a secondary amine (piperidine) and a strained ring system (azetidine).

The "Why" Behind the Protocol:

  • The Acidic Moiety (2HCl): This is not a neutral organic solid. Upon contact with mucous membranes (eyes, lungs) or moisture, it hydrolyzes to release hydrochloric acid equivalents. The pH of a 10% aqueous solution can drop below 2.0, transitioning the hazard from "irritation" to "chemical burn."

  • The Strained Ring (Azetidine): While the piperidine ring is stable, azetidines possess ring strain. While this specific salt is relatively stable, the metabolic or reactive potential of the azetidine scaffold implies it should be handled as a potential bioactive agent until proven otherwise.

  • Hygroscopicity: Dihydrochloride salts are notoriously hygroscopic. They absorb atmospheric moisture, becoming sticky or deliquescent. This complicates weighing and increases the risk of transfer to gloves and surfaces.

Risk Assessment Logic

The following decision matrix outlines how to categorize the handling risk based on your operational scale.

RiskMatrix Start Operation Assessment Scale Scale of Handling Start->Scale Small < 100 mg (Standard) Scale->Small Analytical Large > 100 mg (Scale-Up) Scale->Large Prep/Synthesis Risk1 Risk: Inhalation of Dust Action: Fume Hood Small->Risk1 Risk2 Risk: Aerosol + Acidic Fumes Action: Fume Hood + Respirator Ready Large->Risk2

Figure 1: Risk Assessment Logic Flow. Determining engineering controls based on operational scale.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The hydrophilic and acidic nature of this salt requires specific barrier protection.

Protection ZoneStandard Protocol (<100 mg)Scale-Up Protocol (>100 mg)Technical Rationale
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient. Fine salt dust can bypass side shields. Upon contact with eye moisture, the salt generates localized HCl, causing immediate severe damage [1].
Dermal (Hand) Nitrile (Double Gloved) Inner: 4 mil / Outer: 5 milLong-cuff Nitrile (Double) Cuff over lab coat sleeveHydrophilic salts penetrate degraded gloves. Double gloving provides a "color indicator" system—if the outer glove is compromised, the inner glove protects while you doff.
Respiratory Fume Hood (Sash <18") Fume Hood + N95/P100 The primary control is the hood. If handling open powders outside a hood (strongly discouraged), a fit-tested P100 is mandatory due to the H335 (Respiratory Irritation) hazard [2].
Body Cotton Lab Coat Chemical Resistant Apron Cotton absorbs; an apron repels. For larger quantities, prevent the acidic salt from embedding in fabric where it can contact skin later.

Part 3: Operational Workflow & Procedures

The Weighing Protocol (Critical Step)

The highest risk of exposure occurs during transfer and weighing due to static charge and dust generation.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat before adding the solid. Dry hydrochloride salts are prone to static "jumping."

  • The "Transfer Zone": Place a secondary containment tray (spill tray) inside the balance enclosure or fume hood.

  • Solvent Dampening (Optional but Recommended): If the experiment permits, pre-weigh the solvent in the vial, then add the solid directly to the solvent to immediately suppress dust.

Solubilization

Caution: Dissolving dihydrochlorides in water or protic solvents is often exothermic.

  • Protocol: Add the solid to the solvent slowly.

  • Observation: If the solution becomes warm, allow it to cool before sealing. Sealing a warm vial can create pressure buildup, leading to a spray hazard upon reopening.

Experimental Workflow Visualization

Workflow Storage Storage (Desiccator/Inert Gas) Prep Preparation (Anti-static gun, Weighing boat) Storage->Prep Retrieve container Weigh Weighing (Inside Fume Hood/Enclosure) Prep->Weigh Transfer solid Solub Solubilization (Slow addition, Heat check) Weigh->Solub Dissolve immediately Use Experimental Use Solub->Use Liquid handling Waste Disposal (Acidic Waste Stream) Use->Waste pH Adjust if needed

Figure 2: Operational Workflow. From storage to disposal, emphasizing containment at the weighing stage.

Part 4: Disposal & Decontamination

Waste Management
  • Classification: This material must be treated as Hazardous Chemical Waste .

  • Stream: Do not mix with basic waste streams (e.g., sodium hydroxide waste) without controlled neutralization, as this generates heat. Dispose of in the "Acidic/Organic" or "Halogenated" waste stream depending on the solvent used.

  • Labeling: Clearly tag waste containers with "Contains Acidic Salts (HCl equivalents)."

Decontamination of Surfaces

Because the material is a salt:

  • Dry Wipe: If powder is spilled, DO NOT wet it immediately (this creates a corrosive spread). Sweep or use a HEPA vacuum first.

  • Wet Wipe: Wipe the area with a paper towel dampened with water (to solubilize residue).

  • Neutralize: Follow with a wipe of 1% Sodium Bicarbonate solution to neutralize any remaining acidity, then a final water rinse.

Part 5: Emergency Response (Self-Validating Safety)

  • Eye Contact: Time is tissue. The dihydrochloride will lower eye pH rapidly. Flush for a minimum of 15 minutes. Do not wait for EMS; flush immediately at the sink if an eyewash is not within 10 seconds.

  • Skin Contact: Brush off dry powder before wetting. Once wet, wash with soap and copious water.[1][2][3][4][5][6] If a burning sensation persists, the acid may have penetrated; continue washing.

  • Spill (Scale > 1g): Evacuate the immediate area. Allow dust to settle. Don full PPE (including respirator) before re-entering to clean.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71309489, 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link]

Sources

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